GSK2795039
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2795039: A Technical Guide to a Selective NOX2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2795039 is a potent and selective small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme.[1][2][3] As a critical source of reactive oxygen species (ROS) in inflammatory cells, NOX2 is a key therapeutic target for a variety of diseases driven by oxidative stress and inflammation.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound functions as a direct inhibitor of the NOX2 enzyme complex.[1] Its mechanism has been characterized as competitive with the enzyme's substrate, NADPH.[1][4][5] By competing with NADPH for its binding site on the NOX2 catalytic subunit (gp91phox), this compound effectively blocks the transfer of electrons to molecular oxygen, thereby preventing the production of superoxide and subsequent ROS.[1][6] This targeted action allows for the specific modulation of NOX2-mediated physiological and pathological processes.
Below is a diagram illustrating the inhibitory effect of this compound on the NOX2 signaling pathway.
Caption: Mechanism of NOX2 inhibition by this compound.
Pharmacological Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency and selectivity data.
Table 1: In Vitro Potency of this compound in Cell-Free NOX2 Assays
| Assay Type | Detection Method | pIC50 | Reference |
| Semi-recombinant NOX2 | Amplex Red | 6.57 | [3] |
| Semi-recombinant NOX2 | NADPH Depletion | 6.60 ± 0.13 | [1] |
Table 2: Cellular Activity of this compound
| Cell Type | Stimulant | Assay | pIC50 | Reference |
| Differentiated HL60 cells | PMA | L-012 Luminescence | 6.74 ± 0.17 | [1] |
| Human PBMCs | PMA | Oxyburst Green | 6.60 ± 0.075 | [4] |
Table 3: Selectivity Profile of this compound
| Enzyme | Assay Type | pIC50 | Fold Selectivity vs. NOX2 | Reference |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | >100 | [1] |
| Endothelial Nitric Oxide Synthase (eNOS) | - | <4 | >100 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Semi-Recombinant Cell-Free NOX2 Enzyme Assay
This assay measures the direct inhibitory effect of this compound on the NOX2 enzyme complex.
Methodology:
-
Enzyme Preparation: Membranes from baby hamster kidney (BHK) cells co-expressing human gp91phox and p22phox are used as the source of the catalytic core of NOX2.[1]
-
Reconstitution: The membrane fraction is combined with purified recombinant cytosolic NOX2 subunits (p47phox, p67phox) and Rac1.
-
Activation: The enzyme complex is activated by the addition of arachidonic acid.
-
Inhibition: this compound at various concentrations is pre-incubated with the enzyme mixture.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Detection: ROS production is measured using the Amplex Red/horseradish peroxidase (HRP) method, which detects hydrogen peroxide.[1][3] Alternatively, NADPH consumption is monitored by the decrease in absorbance at 340 nm.[1]
Caption: Workflow for the semi-recombinant cell-free NOX2 assay.
Cell-Based ROS Detection Assay
This assay evaluates the ability of this compound to inhibit NOX2 activity in a cellular context.
Methodology:
-
Cell Culture: Differentiated human promyelocytic leukemia cells (HL-60) or peripheral blood mononuclear cells (PBMCs) are used as they endogenously express the NOX2 complex.[1]
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: NOX2 is activated using phorbol 12-myristate 13-acetate (PMA).[1]
-
ROS Detection: ROS production is measured using chemiluminescent (e.g., L-012) or fluorescent (e.g., Oxyburst Green) probes.[1]
Caption: Workflow for the cell-based ROS detection assay.
In Vivo Paw Inflammation Model
This animal model is used to assess the in vivo target engagement and efficacy of this compound.
Methodology:
-
Induction of Inflammation: Inflammation is induced in the paw of a mouse via subcutaneous injection of an inflammatory agent (e.g., zymosan).
-
Compound Administration: this compound is administered systemically (e.g., intraperitoneally).[1]
-
ROS Measurement: At a specified time point after administration, a chemiluminescent probe (e.g., L-012) is injected into the inflamed paw.
-
Imaging: The resulting chemiluminescence, which is proportional to ROS production, is measured using an in vivo imaging system.[5]
Caption: Workflow for the in vivo paw inflammation model.
Downstream Signaling and Therapeutic Potential
The inhibition of NOX2-derived ROS by this compound has significant implications for downstream inflammatory signaling pathways. One of the key pathways affected is the activation of the NLRP3 inflammasome.[5][7] NOX2-derived ROS can act as a priming signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and release of pro-inflammatory cytokines such as IL-1β.[5][7] By reducing ROS production, this compound can attenuate NLRP3 inflammasome activation and subsequent inflammation.[5][7]
This mechanism underlies the therapeutic potential of this compound in a range of diseases, including:
-
Neuroinflammatory Conditions: In models of traumatic brain injury, this compound has been shown to reduce microglial activation and neuroinflammation.[5]
-
Acute Pancreatitis: The compound has demonstrated protective effects in a murine model of acute pancreatitis by reducing serum amylase levels.[1]
-
Cardiovascular Diseases: By mitigating oxidative stress, NOX2 inhibition is a promising strategy for conditions such as atherosclerosis and hypertension.[1]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate. Its well-characterized mechanism of action as a selective, NADPH-competitive NOX2 inhibitor, combined with its demonstrated in vitro and in vivo activity, makes it a cornerstone for studies on the role of NOX2 in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important area.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GSK2795039: A Technical Guide for the Study of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2795039, a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2). This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate its use in the study of reactive oxygen species (ROS).
Core Concepts: Mechanism of Action and Selectivity
This compound is a novel inhibitor that directly targets the NOX2 enzyme, a key source of ROS in various physiological and pathological processes.[1][2][3] Its mechanism of action is competitive with respect to NADPH, meaning it competes with the enzyme's natural substrate to prevent the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide radicals.[1][2][3][4][5] This competitive inhibition has been demonstrated in cell-free and cell-based assays.[1][2][3][4][5]
A critical feature of this compound is its high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase (eNOS).[1][2][4] This selectivity is crucial for accurately dissecting the specific role of NOX2-derived ROS in various biological systems, minimizing the confounding effects of off-target inhibition.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified across a range of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound on NOX2
| Assay Type | Detection Method | pIC₅₀ | Reference |
| Semi-recombinant cell-free | HRP/Amplex Red | 6.57 ± 0.17 | [1][2] |
| Semi-recombinant cell-free | Oxyburst Green | 6.27 ± 0.12 | [1] |
| Semi-recombinant cell-free | WST-1 | 5.54 ± 0.25 | [1][5] |
| NADPH Substrate Depletion | NADPH Consumption | 6.60 ± 0.13 | [1] |
| Differentiated HL-60 cells | L-012 Luminescence | 6.74 ± 0.17 | [1][2] |
| Differentiated HL-60 cells | Oxyburst Green | 6.73 ± 0.16 | [2] |
| Human PBMCs | L-012 Luminescence | 6.60 ± 0.08 | [2][5] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
Table 2: Selectivity Profile of this compound
| Enzyme/NOX Isoform | Assay Type | Detection Method | pIC₅₀ | Reference |
| NOX1 | Cell-based | WST-1 | < 4 | [1] |
| NOX3 | Cell-based | WST-1 | < 4 | [1] |
| NOX4 | Cell-based | Oxygen Consumption | < 4.3 | [1][2] |
| NOX5 | Cell-based | WST-1 | < 4 | [1] |
| Xanthine Oxidase | Cell-free | HRP/Amplex Red | 4.54 ± 0.16 | [1] |
| Endothelial Nitric Oxide Synthase (eNOS) | Recombinant | Not Specified | < 4 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental application of this compound, the following diagrams have been generated using the DOT language.
Caption: NOX2 enzyme activation signaling pathway.
Caption: Competitive inhibition of NOX2 by this compound.
Caption: General experimental workflow for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro Assays
4.1.1. Semi-recombinant Cell-Free NOX2 HRP/Amplex Red Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of superoxide, using the horseradish peroxidase (HRP)/Amplex Red system.
-
Materials:
-
Membranes from BHK cells co-expressing human gp91phox and p22phox.
-
Recombinant p47phox, p67phox, and Rac1 proteins.
-
This compound and other test compounds.
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
NADPH.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well black microplates.
-
-
Procedure:
-
Prepare a reaction mixture containing the cell membranes, recombinant cytosolic proteins, HRP, and Amplex Red in the assay buffer.
-
Add this compound or vehicle control to the wells of the 96-well plate.
-
Initiate the reaction by adding NADPH to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Calculate the percent inhibition and determine the pIC₅₀ value.
-
4.1.2. Cell-Based ROS Production Assay in Differentiated HL-60 Cells
This assay measures ROS production in a whole-cell system using the human promyelocytic leukemia cell line HL-60, which can be differentiated into a neutrophil-like phenotype expressing functional NOX2.
-
Materials:
-
HL-60 cells.
-
Differentiation-inducing agent (e.g., dimethyl sulfoxide - DMSO).
-
This compound and other test compounds.
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
ROS detection reagent (e.g., L-012 for chemiluminescence or Oxyburst Green for fluorescence).
-
Assay buffer (e.g., HBSS).
-
96-well white or black microplates (depending on the detection method).
-
-
Procedure:
-
Differentiate HL-60 cells for several days with DMSO.
-
Harvest and resuspend the differentiated cells in assay buffer.
-
Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the ROS detection reagent to the cell suspension.
-
Stimulate ROS production by adding PMA to the wells.
-
Immediately measure the chemiluminescence or fluorescence signal over time using a microplate reader.
-
Calculate the percent inhibition and determine the pIC₅₀ value.[2]
-
4.1.3. Oxygen Consumption Assay
This assay directly measures the consumption of molecular oxygen by activated NOX enzymes.
-
Materials:
-
Isolated human polymorphonuclear leukocytes (PMNs) or other NOX2-expressing cells.
-
This compound and other test compounds.
-
PMA as a stimulant.
-
Assay medium.
-
An instrument capable of measuring real-time oxygen consumption (e.g., a Seahorse XF Analyzer or an Oroboros O2k).
-
-
Procedure:
-
Seed the cells in the appropriate microplate for the instrument.
-
Pre-treat the cells with this compound or vehicle control.
-
Place the plate in the instrument and measure the basal oxygen consumption rate (OCR).
-
Inject PMA to stimulate NOX2-dependent oxygen consumption.
-
Monitor the OCR in real-time.
-
The decrease in OCR in the presence of this compound indicates inhibition of NOX2 activity.[1][2]
-
In Vivo Models
4.2.1. Mouse Paw Inflammation Model
This model is used to assess the in vivo target engagement and efficacy of this compound in a setting of localized inflammation.
-
Animals:
-
Male C57BL/6 mice.
-
-
Procedure:
-
Induce inflammation by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant - CFA) into the paw of the mice.
-
After a set period for inflammation to develop, administer this compound or vehicle control via a systemic route (e.g., intraperitoneal - i.p.).
-
At various time points after compound administration, measure NOX2 activity in the inflamed paw. This can be done by injecting a chemiluminescent probe for superoxide (e.g., L-012) directly into the paw and measuring the light emission using an in vivo imaging system.
-
The reduction in chemiluminescence in the this compound-treated group compared to the vehicle group indicates in vivo inhibition of NOX2.[1][2][3]
-
4.2.2. Mouse Model of Acute Pancreatitis
This model evaluates the therapeutic potential of this compound in a disease model where NOX2-derived ROS are implicated in the pathology.
-
Animals:
-
Male C57BL/6 mice.
-
-
Procedure:
-
Induce acute pancreatitis by repeated intraperitoneal injections of cerulein, a cholecystokinin analogue.[2][3]
-
Administer this compound or vehicle control at specific time points relative to the cerulein injections.[2]
-
After a defined period, collect blood samples and pancreas tissue.
-
Measure markers of pancreatitis severity, such as serum amylase levels and histological damage to the pancreas.
-
A reduction in these markers in the this compound-treated group indicates a protective effect.[2][3]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NOX2-derived reactive oxygen species in health and disease. Its high potency and selectivity, combined with demonstrated in vivo activity, make it a superior choice over less specific NOX inhibitors. This guide provides a comprehensive resource for researchers to effectively design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of the complex biology of ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rac-dependent feedforward autoactivation of NOX2 leads to oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GSK2795039: A Technical Overview of a Novel NOX2 Inhibitor in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK2795039, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme. The document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the critical pathways and workflows associated with its investigation in the context of neuroinflammation.
Neuroinflammation is a fundamental process in the pathology of numerous neurological disorders, where oxidative stress is a key contributor.[1] The NADPH oxidase (NOX) family of enzymes, particularly NOX2, are primary sources of reactive oxygen species (ROS) in inflammatory cells and are implicated in the progression of neurodegenerative diseases.[1][2] this compound has emerged as a crucial pharmacological tool to investigate the therapeutic potential of NOX2 inhibition.[3][4][5] This small molecule is the first to demonstrate in vivo inhibition of the NOX2 enzyme, acting as a competitive inhibitor for the NADPH binding site.[3][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's potency and selectivity across various assays.
Table 1: In Vitro Potency of this compound against NOX2
| Assay Type | System | Measurement | Value (pIC50) | Reference |
| ROS Detection | Semirecombinant (PLB-985 membranes) | HRP/Amplex Red | 6.60 ± 0.13 | [3] |
| NADPH Depletion | Semirecombinant (PLB-985 membranes) | NADPH Utilization | 6.60 ± 0.13 | [3] |
| ROS Detection | Differentiated PLB-985 cells | WST-1 Assay | 5.54 ± 0.25 | [3] |
| ROS Detection | Human PBMCs | PMA Activation | 6.60 ± 0.075 | [4] |
Table 2: Selectivity Profile of this compound
| Target | Assay System | Value (pIC50) | Fold Selectivity (vs. NOX2) | Reference |
| NOX1 | Cell-based (WST-1) | < 4.0 | > 30 | [3] |
| NOX3 | Cell-based (WST-1) | < 4.0 | > 30 | [3] |
| NOX4 | Cell-based (HRP/Amplex Red) | < 4.6 | > 100 | [3] |
| NOX5 | Cell-based (WST-1) | < 4.0 | > 30 | [3] |
| Xanthine Oxidase | Purified Enzyme (HRP/Amplex Red) | 4.54 ± 0.16 | > 100 | [3] |
| eNOS | Not Specified | Not Specified | Selective | [3] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the NOX2 enzyme complex. This complex is a major source of ROS in phagocytic cells like microglia, the resident immune cells of the central nervous system.[1][8] Upon activation by neuroinflammatory stimuli, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound catalytic subunit gp91phox (also known as NOX2) and p22phox.[7] This assembled complex transfers electrons from NADPH to molecular oxygen, generating superoxide (O2•−), which is then converted to other ROS.[1] These ROS contribute to oxidative stress, neuronal damage, and further amplification of the inflammatory cascade. This compound competes with NADPH for its binding site on gp91phox, thereby preventing this electron transfer and subsequent ROS production.[3][7]
Caption: NOX2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound has involved a variety of cell-free, cell-based, and in vivo experimental models.
1. Semirecombinant Cell-Free NOX2 Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on the assembled NOX2 enzyme complex.
-
Methodology:
-
Membrane Preparation: Membranes containing the gp91phox-p22phox cytochrome b558 are isolated from differentiated human promyelocytic leukemia cells (e.g., PLB-985).
-
Recombinant Subunits: Recombinant p47phox and p67phox cytosolic subunits are purified.
-
Assay Reaction: The cell membranes are mixed with the recombinant subunits, an activating agent (e.g., arachidonic acid), and the test compound (this compound).
-
Initiation and Detection: The reaction is initiated by the addition of NADPH. NOX2 activity is measured by either:
-
-
Controls: A known non-specific NOX inhibitor like Diphenyleneiodonium (DPI) is often used as a positive control.[3]
2. Cellular NOX2 Activity Assays
-
Objective: To assess the potency of this compound in a whole-cell context.
-
Cell Models:
-
Differentiated HL-60 or PLB-985 cells: These human leukemia cell lines can be differentiated into a neutrophil-like phenotype that expresses high levels of NOX2.[3][4]
-
Primary Microglia: Isolated from rodent brains, these cells represent a more physiologically relevant model for neuroinflammation.[9][10]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Provide a source of primary human phagocytes.[4]
-
-
Methodology:
-
Cell Culture and Differentiation: Cells are cultured and, if necessary, differentiated (e.g., with DMSO for HL-60/PLB-985).
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound.
-
NOX2 Activation: The enzyme is activated using a stimulant like Phorbol 12-myristate 13-acetate (PMA).[3][4]
-
Detection: ROS production is measured using assays such as the Water-Soluble Tetrazolium salt (WST-1) assay, which detects superoxide.[3] Alternatively, oxygen consumption can be measured as an indicator of NOX activity.[4]
-
3. In Vivo Models of Neuroinflammation
-
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation and its pathological consequences in living organisms.
-
Animal Models:
-
Traumatic Brain Injury (TBI): Models such as controlled cortical impact (CCI) are used to induce a neuroinflammatory response.[4][6] this compound administration has been shown to downregulate NOX2 expression and activity in the brain and attenuate neurological deficits.[6][11]
-
Neuropathic Pain: Models like spared nerve injury (SNI) are used. Systemic treatment with this compound has been found to reduce mechanical hypersensitivity and microglial activation in the spinal cord.[6]
-
Amyloid-β Induced Pathology: Intracerebral administration of amyloid-β is used to model aspects of Alzheimer's disease. This compound has been shown to prevent microglial activation and reduce microglia-associated neuroinflammation in this context.[11]
-
-
Methodology:
-
Model Induction: The specific neurological injury or pathology is induced in rodents.
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally).[4]
-
Outcome Measures:
-
Behavioral Tests: To assess motor function, sensory perception (e.g., von Frey test), and cognitive deficits.[6]
-
Histological Analysis: Brain or spinal cord tissue is collected for immunofluorescence staining to assess microglial activation (e.g., Iba1 staining), neuronal survival, and expression of inflammatory markers.[6][9]
-
Biochemical Analysis: Tissue homogenates are used to measure levels of cytokines (e.g., IL-1β, IL-6, TNF) and markers of oxidative stress.[6][12]
-
-
Experimental and Logical Workflows
The investigation of a NOX2 inhibitor like this compound typically follows a hierarchical workflow, progressing from in vitro characterization to in vivo validation.
Caption: General experimental workflow for evaluating this compound.
The logical framework underpinning this research is based on the "oxidative stress hypothesis" of neuroinflammation.
Caption: Logical relationship of NOX2 inhibition in neuroinflammation.
Conclusion
This compound is a selective and potent NOX2 inhibitor that has proven invaluable for dissecting the role of NOX2-derived oxidative stress in neuroinflammation.[3][11] Preclinical studies consistently demonstrate its ability to mitigate microglial activation, reduce the production of pro-inflammatory mediators, and confer neuroprotection in various disease models.[6][9][11] While this compound itself may have pharmacokinetic limitations for clinical development, it serves as a critical reference compound and a foundation for the development of next-generation NOX2 inhibitors with improved therapeutic profiles for treating neurological disorders.[6]
References
- 1. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]
- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2795039 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2][3] The NOX family of enzymes is unique in that its primary function is to generate ROS.[4] This makes NOX2 a significant therapeutic target for diseases driven by oxidative stress and inflammation, including neurodegenerative and cardiovascular diseases.[4][5] this compound acts as an NADPH competitive inhibitor, binding to the gp91phox subunit of the NOX2 complex and blocking electron transfer necessary for superoxide production.[1][6] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on NOX2 activity and downstream cellular processes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 / pIC50 | Reference |
| Cell-Free ROS Production | NOX2 | Recombinant | IC50: 0.269 µM | [7] |
| Cell-Free NADPH Depletion | NOX2 | Recombinant | IC50: 0.251 µM | [7] |
| Cell-Free (General) | NOX2 | Recombinant | pIC50: ~6.0 | [3] |
| PMA-activated Cellular ROS | NOX2 | Human (PBMCs) | pIC50: 6.60 | [1] |
| PMA-activated Cellular ROS | NOX2 | Human (dHL-60) | pIC50: 6.74 | [2] |
| Cell-Free ROS Production | NOX1, NOX3, NOX4, NOX5 | Recombinant | IC50: >1000 µM | [7] |
Table 2: Recommended Cell Culture Models and Reagents
| Cell Line | Description | Differentiation Method | Activator of NOX2 |
| HL-60 (Human promyelocytic leukemia) | Differentiates into neutrophil-like cells expressing functional NOX2. | 1.3% DMSO or 1 µM All-trans retinoic acid (ATRA) for 5-7 days.[2][8][9] | Phorbol 12-myristate 13-acetate (PMA) at 10-100 ng/mL.[10] |
| THP-1 (Human monocytic leukemia) | Differentiates into macrophage-like cells.[10] | 10-100 ng/mL PMA for 48-72 hours.[10][11] | PMA or Lipopolysaccharide (LPS).[5][12] |
| PC12 (Rat pheochromocytoma) | Used to study neuroprotection and anti-apoptotic effects.[3] | N/A | FeSO4 and LPS to induce apoptosis.[3] |
Signaling Pathway
The activation of NOX2 by PMA is a well-established pathway for inducing ROS production in immune cells. PMA activates Protein Kinase C (PKC), which then phosphorylates the cytosolic subunit p47phox.[7][13] This phosphorylation event triggers the translocation of the cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558, which consists of gp91phox and p22phox. The assembled complex is then active and transfers electrons from NADPH to molecular oxygen, generating superoxide. This compound competitively binds to the NADPH-binding site on gp91phox, preventing this electron transfer and subsequent ROS production.[1][6]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO). Use high-quality, anhydrous DMSO.[1]
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 40 mg/mL.[1]
-
Calculation: The molecular weight of this compound is approximately 450.45 g/mol . To make a 10 mM stock, dissolve 4.50 mg in 1 mL of DMSO.
-
-
Dissolution : To aid dissolution, vortex the solution and/or use sonication. Gentle warming to 37-45°C can also be applied.[1]
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[3]
Cell Culture and Differentiation
Protocol 2.1: Differentiation of HL-60 Cells
-
Cell Culture : Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 2x10^5 and 1x10^6 cells/mL.[8]
-
Initiate Differentiation : Seed HL-60 cells at a density of 2x10^5 cells/mL in fresh culture medium.
-
Add Differentiation Agent : Add All-trans retinoic acid (ATRA) to a final concentration of 1 µM or DMSO to 1.3%.[2][8]
-
Incubation : Incubate the cells for 5 to 7 days at 37°C and 5% CO₂. The cells will undergo granulocytic differentiation. Monitor differentiation by observing morphological changes and expression of surface markers like CD11b.[9]
-
Use for Assays : Differentiated HL-60 (dHL-60) cells are now ready for use in NOX2 activity assays.
Protocol 2.2: Differentiation of THP-1 Cells
-
Cell Culture : Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cell density below 8x10^5 cells/mL.[14]
-
Initiate Differentiation : Seed THP-1 cells into the desired culture plates (e.g., 96-well plate for ROS assays) at a density of approximately 5x10^5 cells/mL.
-
Add Differentiation Agent : Add PMA to a final concentration of 25-100 ng/mL.[10]
-
Incubation : Incubate for 48-72 hours. The cells will adhere to the plate and adopt a larger, more spread-out macrophage-like morphology.[14]
-
Resting Phase : After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, warm medium. Add fresh medium without PMA and rest the cells for an additional 24 hours before performing experiments.[11]
Measurement of Cellular ROS Production
This protocol uses a fluorescent probe (e.g., H₂DCFDA or Amplex Red) to detect ROS.
-
Cell Plating : Plate differentiated HL-60 or THP-1 cells in a 96-well, black, clear-bottom plate at a density of 5x10^4 to 1x10^5 cells per well.
-
Inhibitor Pre-treatment : Remove the culture medium and replace it with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add various concentrations of this compound (e.g., 1 nM to 100 µM) or a vehicle control (DMSO, final concentration <0.1%) to the wells.
-
Incubation : Incubate the plate for 30-60 minutes at 37°C.[4]
-
Probe Loading : Add a ROS detection reagent, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to each well at a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C, protected from light.[6][15]
-
NOX2 Activation : To initiate ROS production, add PMA (final concentration ~100 ng/mL) to all wells except for the negative control.
-
Fluorescence Measurement : Immediately begin measuring fluorescence using a microplate reader. For H₂DCFDA, use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[16] Measurements can be taken kinetically over 1-2 hours or as an endpoint reading.
-
Data Analysis : Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle-treated, PMA-stimulated control wells. Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Measurement of Oxygen Consumption Rate (OCR)
This protocol provides a general guideline for using extracellular flux analyzers (e.g., Seahorse XF) to measure NOX2-dependent oxygen consumption.
-
Cell Plating : Seed differentiated cells (e.g., dHL-60) onto a Seahorse XF cell culture microplate at an optimized density (typically 2x10^5 to 8x10^5 cells/well). Allow cells to adhere or settle.
-
Plate Hydration : Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Medium Exchange : On the day of the assay, replace the culture medium in the cell plate with pre-warmed XF assay medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.[17]
-
Inhibitor Loading : Prepare this compound and a positive control inhibitor like Diphenyleneiodonium (DPI) in XF assay medium. Load the desired concentrations into the appropriate injection ports of the hydrated sensor cartridge.[2]
-
PMA Loading : Load PMA into a separate injection port to be added after the inhibitor.
-
Assay Execution : Place the cell plate and sensor cartridge into the XF Analyzer.
-
Phase 1 (Basal OCR) : Measure the basal oxygen consumption rate for several cycles.
-
Phase 2 (Inhibition) : Inject this compound or DPI and measure OCR to see the effect of the inhibitor on basal respiration.
-
Phase 3 (NOX2 Activation) : Inject PMA to stimulate NOX2-dependent oxygen consumption. The increase in OCR after PMA injection is indicative of NOX2 activity.[4]
-
-
Data Analysis : The instrument's software will calculate OCR values. The difference in the PMA-induced OCR between vehicle-treated and this compound-treated cells represents the inhibition of NOX2 activity. Normalize data to cell number or protein content per well.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NOX2 in cellular physiology and pathology. The protocols outlined above provide a framework for using this inhibitor in common cell-based assays. Researchers should optimize parameters such as cell density, inhibitor concentration, and incubation times for their specific cell type and experimental design to ensure robust and reproducible results.
References
- 1. This compound | NADPH | ROS | Reactive Oxygen Species | TargetMol [targetmol.com]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Role of Phosphoinositide 3-Kinase in Regulation of NOX-Derived Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanopartikel.info [nanopartikel.info]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of GSK2795039 in Rat Models of Pancreatitis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), an enzyme implicated in the production of reactive oxygen species (ROS) during inflammatory processes.[1][2][3][4] In the context of acute pancreatitis, excessive ROS production is a key driver of pancreatic acinar cell injury, inflammation, and systemic complications.[5][6] this compound has demonstrated protective effects in rodent models of acute pancreatitis by mitigating oxidative stress.[1][2][3] These application notes provide detailed protocols for the administration of this compound in a cerulein-induced rat model of acute pancreatitis, along with data presentation and visualization of the relevant signaling pathway.
Quantitative Data Summary
The administration of this compound in rodent models of acute pancreatitis leads to a significant reduction in key inflammatory and tissue injury markers. The following table summarizes the expected quantitative outcomes based on preclinical studies.
| Parameter | Vehicle Control (Pancreatitis Model) | This compound-Treated (Pancreatitis Model) | Expected Percent Change | Reference |
| Serum Amylase | Elevated | Significantly Reduced | ~50% reduction | [2][5][7] |
| Serum Lipase | Elevated | Significantly Reduced | Reduction expected | [8] |
| Pancreatic Myeloperoxidase (MPO) | Elevated | Significantly Reduced | Reduction expected | [1] |
| Pancreatic Edema | Increased | Significantly Reduced | Reduction expected | [9] |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Elevated | Significantly Reduced | Reduction expected | [10] |
| Pancreatic Necrosis Score | High | Significantly Reduced | Reduction expected | [9] |
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Rat Model
This protocol describes the induction of a mild, edematous acute pancreatitis in rats using the cholecystokinin analogue, cerulein.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cerulein (or Caerulein)
-
Sterile 0.9% saline solution
-
Animal handling and injection equipment
Protocol:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast the rats for 12-16 hours before the induction of pancreatitis, with free access to water.
-
Prepare a fresh solution of cerulein in sterile 0.9% saline. A typical concentration is 20 µg/mL.
-
Induce acute pancreatitis by administering four intraperitoneal (i.p.) injections of cerulein at a dose of 6 µg/kg body weight.[11]
-
Administer the injections at hourly intervals.
-
The control group should receive i.p. injections of an equivalent volume of sterile 0.9% saline at the same time points.
-
Animals are typically sacrificed 1 hour after the final cerulein injection for sample collection and analysis.[11]
Administration of this compound
This protocol outlines the administration of the NOX2 inhibitor, this compound, in the context of the cerulein-induced pancreatitis model.
Materials:
-
This compound
-
A suitable vehicle for dissolving this compound (e.g., Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG))
-
Injection equipment
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for the size of the rat.
-
The recommended dose of this compound is 100 mg/kg body weight.[2][3][4]
-
Administer this compound via intraperitoneal (i.p.) injection.[2]
-
The administration should occur 1 hour prior to the first injection of cerulein.[2]
-
The vehicle control group should receive an i.p. injection of the vehicle alone at the same time point.
Visualizations
Signaling Pathway of this compound in Acute Pancreatitis
Caption: Signaling pathway of this compound in pancreatitis.
Experimental Workflow
Caption: Experimental workflow for this compound in rat pancreatitis.
References
- 1. Potential role of NADPH oxidase in pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the pathogenesis, biomarkers, and potential drugs for type 2 diabetes mellitus and acute pancreatitis through a comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ROS Production with GSK2795039 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK2795039, a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), for the measurement and analysis of Reactive Oxygen Species (ROS) production. Detailed protocols for both cell-based and cell-free assays are included to facilitate the investigation of NOX2-mediated physiological and pathological processes.
Introduction to this compound
This compound is a novel inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for the production of superoxide and other reactive oxygen species.[1][2][3] The NOX family of enzymes plays a crucial role in a variety of physiological processes, including host defense, but their overactivation can lead to oxidative stress, a pathological mechanism implicated in numerous diseases such as atherosclerosis, diabetic nephropathy, and neurodegenerative disorders.[3][4]
This compound offers a significant advantage for researchers due to its high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, NOX5), xanthine oxidase, and endothelial nitric oxide synthase (eNOS).[1][2][5] Its mechanism of action is competitive with NADPH, a key substrate for NOX2 activity.[1][2] This specificity makes this compound an invaluable tool for dissecting the specific contribution of NOX2 to cellular ROS production and downstream signaling pathways. It has been demonstrated to be effective in both in vitro cell-based assays and in vivo animal models.[2][3]
NOX2 Signaling and Activation Pathway
The activation of the NOX2 enzyme complex is a multi-step process involving the assembly of several protein subunits. The catalytic core is composed of two transmembrane proteins, p22phox and NOX2 (also known as gp91phox).[6] In a resting state, the regulatory subunits p47phox, p67phox, p40phox, and the small GTPase Rac are located in the cytosol.[7] Upon cellular stimulation by various agonists (e.g., Phorbol Myristate Acetate - PMA, opsonized particles, or cytokines), these cytosolic components translocate to the membrane and assemble with the catalytic core to form the active enzyme complex, which then generates superoxide by transferring electrons from NADPH to molecular oxygen.[6][7]
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the inhibitory potency and selectivity of this compound against various NOX isoforms and other enzymes. Data is compiled from published literature.[1][3][5]
| Target Enzyme | Assay Type | pIC₅₀ | IC₅₀ (µM) |
| NOX2 | Semi-recombinant (HRP/Amplex Red) | 6.57 | 0.269 |
| NOX2 | dHL-60 cells (L-012) | 6.74 | 0.182 |
| NOX2 | Human PMNs (Oxygen Consumption) | ~6.0 | ~1.0 |
| NOX1 | Cell-based | < 3 | >1000 |
| NOX3 | Cell-based | < 3 | >1000 |
| NOX4 | Cell-based | < 3 | >1000 |
| NOX5 | Cell-based | < 3 | >1000 |
| Xanthine Oxidase | Enzyme assay | - | 28.8 |
| eNOS | Enzyme assay | - | >100 |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher value indicates greater potency.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS in Cultured Cells using a Fluorescent Probe
This protocol describes the use of this compound to inhibit NOX2-dependent intracellular ROS production in a cell-based assay. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that becomes fluorescent upon oxidation.
Materials:
-
This compound (stock solution in DMSO)[1]
-
Cell line expressing NOX2 (e.g., differentiated HL-60 cells, human PBMCs, or neutrophils)[1][8]
-
Cell culture medium (e.g., RPMI 1640)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the cells.
-
Pre-incubate for 10-30 minutes at 37°C.[1]
-
-
Probe Loading:
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in pre-warmed assay buffer. Protect from light.
-
Add the DCFH-DA solution to each well.
-
Incubate for 20-30 minutes at 37°C in the dark.[9]
-
-
Stimulation of ROS Production:
-
Prepare a working solution of the NOX2 activator (e.g., 100 nM PMA).[1]
-
Add the activator to the wells to initiate ROS production. Include unstimulated controls (no PMA).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]
-
Readings can be taken kinetically over a period of 60-90 minutes or as a single endpoint measurement.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence of treated wells to the vehicle-treated, stimulated control wells.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Cell-Free Semi-Recombinant NOX2 Assay using Amplex® Red
This protocol measures the direct inhibitory effect of this compound on the NOX2 enzyme complex in a reconstituted, cell-free system. The Amplex® Red reagent detects H₂O₂ (formed from the dismutation of superoxide) in the presence of horseradish peroxidase (HRP).[1]
Materials:
-
This compound (stock solution in DMSO)
-
Membrane fraction from cells overexpressing NOX2/p22phox (e.g., PLB-985 cells)[2]
-
Recombinant cytosolic subunits (p47phox, p67phox, Rac1-GTP)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
NADPH
-
Assay Buffer (e.g., HBSS)
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing the membrane fraction, recombinant cytosolic subunits, and assay buffer.
-
Prepare a detection solution containing Amplex® Red (e.g., 25 µM final concentration) and HRP (e.g., 0.05 U/mL final concentration) in assay buffer.[1] Protect from light.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the desired concentrations of this compound or vehicle control.
-
Add the Amplex Red/HRP detection solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding NADPH to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each condition.
-
Normalize the reaction rates of the inhibitor-treated wells to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀. To investigate the mechanism of inhibition, the assay can be repeated with varying concentrations of NADPH.[2][12]
-
Table 2: Example Data - Dose-Dependent Inhibition of PMA-Stimulated ROS Production in dHL-60 Cells by this compound
This table shows representative data that could be generated using Protocol 1.
| This compound Conc. (µM) | Mean Fluorescence Units (RFU) | % of Control (PMA only) | % Inhibition |
| 0 (No PMA) | 150 | 7.5% | - |
| 0 (PMA only) | 2000 | 100% | 0% |
| 0.01 | 1850 | 92.5% | 7.5% |
| 0.03 | 1500 | 75.0% | 25.0% |
| 0.1 | 1100 | 55.0% | 45.0% |
| 0.3 | 600 | 30.0% | 70.0% |
| 1.0 | 250 | 12.5% | 87.5% |
| 10.0 | 160 | 8.0% | 99.5% |
This data can be used to generate a dose-response curve and calculate an IC₅₀ value, which for this example would be approximately 0.12 µM.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 9. Involvement of NOX2-derived ROS in human hepatoma HepG2 cell death induced by Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2795039 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2] Overproduction of ROS by NOX2 is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[3] this compound offers a valuable tool for investigating the role of NOX2-derived ROS in various biological processes within primary cells. These application notes provide detailed protocols for the use of this compound in primary human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs), two critical cell types in immunology and inflammation research.
Mechanism of Action
This compound acts as a competitive inhibitor of the NADPH-binding site on the gp91phox (NOX2) subunit of the NOX2 enzyme complex.[1][4] By blocking the binding of NADPH, this compound prevents the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide (O₂⁻) and subsequent ROS.[1][4] Its selectivity for NOX2 over other NOX isoforms and other oxidases makes it a precise tool for elucidating NOX2-specific functions.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various primary cell-based assays.
Table 1: Potency of this compound in Primary Human Cells
| Cell Type | Assay | Stimulant | pIC50 (± SEM) | Reference |
| Differentiated HL60 Cells | L-012 Chemiluminescence | 12 nM PMA | 6.74 ± 0.17 | [1] |
| Human PBMCs | Oxyburst Green Fluorescence | PMA | 6.60 ± 0.075 | [1][2] |
| Human PMNs | Oxygen Consumption | PMA | ~6.0 | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Concentration | Notes |
| This compound | 0.1 - 100 µM | A concentration-response curve is recommended to determine the optimal concentration for your specific cell type and assay. |
| PMA (Phorbol 12-myristate 13-acetate) | 10 - 100 nM | A potent activator of Protein Kinase C (PKC), which in turn activates NOX2. |
| L-012 (chemiluminescent probe) | 100 - 400 µM | A highly sensitive probe for detecting ROS. |
Signaling Pathway
References
- 1. Analysis of reactive oxygen species generated by neutrophils using a chemiluminescence probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rate of Oxygen Utilization by Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanguinebio.com [sanguinebio.com]
Application Notes and Protocols for GSK2795039 in HL-60 Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human promyelocytic leukemia cell line, HL-60, is a cornerstone model in hematology and cancer research, prized for its ability to differentiate into various myeloid lineages, including neutrophils, monocytes, and macrophages. This differentiation capacity makes HL-60 cells an invaluable in vitro system for studying myeloid development, function, and the effects of pharmacological agents.
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2). The NOX2 enzyme complex is a critical component of the innate immune system, responsible for the "respiratory burst" in phagocytes, a rapid release of reactive oxygen species (ROS) essential for host defense. In the context of HL-60 cells, NOX2 activity is a hallmark of their functional differentiation into a neutrophil-like phenotype.
These application notes provide detailed protocols for utilizing this compound in two key contexts: first, as a tool to functionally characterize differentiated HL-60 cells by inhibiting their respiratory burst, and second, as a research tool to investigate the role of NOX2-derived ROS in the process of granulocytic differentiation itself.
Application Note 1: Functional Characterization of Differentiated HL-60 Cells via NOX2 Inhibition
Background
A primary application of this compound in the context of HL-60 cells is to confirm their functional maturation into neutrophil-like cells. Upon successful differentiation, HL-60 cells upregulate the components of the NOX2 complex. Stimulation with agents like phorbol 12-myristate 13-acetate (PMA) triggers the assembly and activation of this complex, leading to a measurable burst of ROS production. This compound can be used to specifically inhibit this PMA-induced ROS production, thereby confirming that the observed ROS is a product of NOX2 activity, a key functional endpoint of neutrophil differentiation.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations of this compound on NOX2 activity. This data is crucial for designing effective inhibition experiments.
| Assay Type | Cell Type | Stimulation | Measured Endpoint | pIC50 | IC50 (nM) |
| Cell-based ROS Detection | Differentiated HL-60 | PMA | L-012 Luminescence | 6.74 ± 0.17 | ~182 |
| Cell-based ROS Detection | Differentiated HL-60 | PMA | Oxyburst Green | 6.73 ± 0.16 | ~186 |
| Cell-based ROS Detection | Human PBMCs | PMA | L-012 Luminescence | 6.60 ± 0.08 | ~251 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data synthesized from available research.
Experimental Protocol: Inhibition of Respiratory Burst
This protocol details the steps to differentiate HL-60 cells and subsequently measure the inhibitory effect of this compound on their respiratory burst.
Materials:
-
HL-60 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
All-trans retinoic acid (ATRA)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hank's Balanced Salt Solution (HBSS)
-
ROS detection reagent (e.g., L-012, Oxyburst Green, or Dihydrorhodamine 123)
-
96-well microplates (black, clear bottom for fluorescence; white for luminescence)
-
Plate reader (fluorimeter or luminometer)
Procedure:
-
HL-60 Cell Culture:
-
Maintain HL-60 cells in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Keep cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Differentiation Protocol:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Induce differentiation by adding ATRA to a final concentration of 1 µM. For a more complete differentiation, a combination of 1 µM ATRA and 1.25% DMSO can be used.[1][2]
-
Incubate the cells for 4-5 days. Successful differentiation can be confirmed by morphological changes (e.g., segmented nuclei) and expression of surface markers like CD11b.[1][3]
-
-
Respiratory Burst Inhibition Assay:
-
On the day of the assay, harvest the differentiated HL-60 cells by centrifugation and resuspend them in HBSS.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in HBSS. A typical concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the this compound dilutions (or vehicle control) to the wells and pre-incubate for 10-30 minutes at 37°C.
-
Prepare the ROS detection reagent and a PMA solution in HBSS.
-
Add 25 µL of the ROS detection reagent to the wells.
-
Initiate the respiratory burst by adding 25 µL of PMA (final concentration of ~10-100 nM) to each well.
-
Immediately place the plate in a pre-warmed plate reader and measure the kinetic response (luminescence or fluorescence) over 60-90 minutes.
-
-
Data Analysis:
-
Determine the rate of ROS production for each concentration of this compound.
-
Normalize the data to the vehicle-treated control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 or pIC50 value.
-
Visualization: Respiratory Burst Inhibition Workflow
Caption: Workflow for assessing this compound's inhibition of ROS production.
Application Note 2: Investigating the Role of NOX2 in Granulocytic Differentiation
Background
While NOX2 is primarily known for its function in mature myeloid cells, the role of ROS as signaling molecules during hematopoiesis is an active area of research.[4] Studies have shown that NOX2 expression increases as HL-60 cells differentiate.[3][5] However, the necessity of NOX2 activity for the differentiation process itself is not fully established. One study showed that knockdown of the NOX2 catalytic subunit (CYBB) did not prevent ATRA/DMSO-induced differentiation of HL-60 cells.[5] Conversely, other research suggests NADPH oxidase-derived ROS are involved in the monocytic differentiation of HL-60 cells.[6]
This compound provides a powerful tool for chemical biology approaches to dissect the specific role of NOX2 activity during granulocytic differentiation. By treating HL-60 cells with the inhibitor throughout the differentiation process, researchers can determine if NOX2-derived ROS are required for the morphological changes and the expression of key differentiation markers.
Experimental Protocol: Assessing the Impact of NOX2 Inhibition on Differentiation
This protocol is designed to investigate whether continuous inhibition of NOX2 by this compound affects the granulocytic differentiation of HL-60 cells.
Materials:
-
All materials from Application Note 1.
-
Flow cytometer.
-
FITC- or PE-conjugated anti-human CD11b antibody and corresponding isotype control.
-
Nitroblue tetrazolium (NBT).
-
Microscope slides and cytocentrifuge.
-
Wright-Giemsa stain.
Procedure:
-
Cell Culture and Treatment:
-
Seed HL-60 cells at 2 x 10⁵ cells/mL in fresh culture medium.
-
Prepare parallel cultures. To one set, add the differentiation inducer (e.g., 1 µM ATRA). To another set, add both the inducer and this compound. A concentration of 1-5 µM this compound should be sufficient to achieve sustained NOX2 inhibition. Include vehicle controls for both inducer and inhibitor.
-
Culture the cells for 4-5 days, replacing the medium (containing fresh inducer and inhibitor) every 2 days.
-
-
Assessment of Differentiation (Daily or at Endpoint):
-
Marker Expression (Flow Cytometry):
-
Harvest a sample of cells each day.
-
Wash with PBS containing 1% FBS.
-
Stain with anti-CD11b antibody or isotype control for 30 minutes on ice.
-
Wash and resuspend cells for analysis on a flow cytometer.
-
Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity.
-
-
Functional Maturation (NBT Reduction Assay):
-
Harvest cells and resuspend in fresh medium at 1 x 10⁶ cells/mL.
-
Add NBT solution (1 mg/mL) and PMA (100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Mature granulocytes will phagocytose NBT and reduce it to a dark blue formazan precipitate.
-
Count the percentage of blue-black cells (NBT-positive) out of at least 200 cells using a light microscope.
-
-
Morphological Maturation:
-
At the end of the experiment (Day 5), prepare cytospin slides of the cells.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cells under a light microscope and score for morphological signs of differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of segmented or band-form nuclei.[7]
-
-
-
Data Analysis:
-
Compare the percentage of CD11b-positive cells, NBT-positive cells, and the distribution of morphological stages between the control differentiation group and the this compound-treated group.
-
Use statistical tests (e.g., t-test or ANOVA) to determine if this compound significantly alters the differentiation process.
-
Visualization: Differentiation Investigation Workflow
Caption: Workflow for investigating this compound's effect on differentiation.
Signaling Pathway Visualization
NOX2 Complex Activation
The assembly of the NOX2 complex is a multi-step process initiated by cellular stimuli like PMA. This diagram illustrates the translocation of cytosolic subunits to the membrane-bound components to form the active, ROS-producing enzyme.
Caption: PMA-induced activation of the NOX2 complex and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hematopoietic Oxidase NOX2 Regulates Self-Renewal of Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species Regulate Hematopoietic Stem Cell Self-Renewal, Migration and Development, As Well As Their Bone Marrow Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Studying Microglial Activation with GSK2795039
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, to study microglial activation. The following sections detail the mechanism of action of this compound, experimental protocols for its use in key microglial assays, and quantitative data summarizing its effects.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of NADPH oxidase 2 (NOX2), an enzyme crucial for the production of reactive oxygen species (ROS) in phagocytic cells like microglia.[1] It acts in a competitive manner with respect to NADPH, the substrate for NOX2.[1][2] By inhibiting NOX2, this compound effectively reduces the generation of superoxide and downstream ROS, which are key mediators of neuroinflammation and oxidative stress. This makes this compound a valuable tool for investigating the role of NOX2-dependent ROS in microglial activation and its contribution to various neurological diseases. The compound has been shown to be effective in vitro and in vivo and is capable of crossing the blood-brain barrier.[3][4]
Mechanism of Action: Inhibition of the NOX2-NLRP3 Inflammasome Axis
Microglial activation is a hallmark of neuroinflammation. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) can trigger signaling cascades that lead to the assembly and activation of the NLRP3 inflammasome. NOX2-derived ROS play a critical role in this process, acting as a key signaling molecule. This compound, by inhibiting NOX2, disrupts this signaling cascade, leading to reduced activation of the NLRP3 inflammasome and subsequent decrease in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of microglial activation as reported in the literature.
Table 1: Effect of this compound on ROS Production and Inflammasome Activation in Primary Microglia Stimulated with LPS/Nigericin [5]
| Treatment | ROS Production (Fold Change vs. Control) | IL-1β Release (pg/mL) | LDH Release (Fold Change vs. Control) | Cell Viability (%) |
| Control | 1.0 | Undetectable | 1.0 | 100 |
| LPS/Nigericin (L/N) | ~4.5 | ~350 | ~2.5 | ~70 |
| L/N + this compound (5 µM) | ~2.5 | ~200 | ~2.0 | ~70 |
| L/N + this compound (10 µM) | ~1.5 | ~100 | ~1.5 | ~70 |
| L/N + this compound (20 µM) | ~1.2 | ~50 | ~1.2 | ~70 |
Table 2: Effect of this compound on NLRP3 Inflammasome Components in IMG Cells Stimulated with LPS/Nigericin [6]
| Treatment | Cleaved Caspase-1 (Relative Density) | Pro-IL-1β (Relative Density) | IL-18 Release (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS/Nigericin (L/N) | Increased | Increased | Increased |
| L/N + this compound (10 µM) | Reduced | Reduced | Reduced |
| L/N + this compound (20 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on microglial activation are provided below.
Protocol 1: In Vitro Microglial Activation and this compound Treatment
This protocol describes the culture of microglial cells (primary or cell lines like BV2), their activation with pro-inflammatory stimuli, and treatment with this compound.
Materials:
-
Primary microglia or BV2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Plate microglia at a desired density (e.g., 5 x 10^4 cells/well in a 96-well plate) and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 20 µM) in culture medium. Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
Microglial Activation:
-
Priming (Signal 1): Add LPS (e.g., 1 µg/mL) to the wells and incubate for 3-4 hours.
-
Activation (Signal 2): Add Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for an additional 30-60 minutes.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine (ELISA) and LDH release assays.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for western blotting or other intracellular assays.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS production.
Materials:
-
Treated cells from Protocol 1
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive probe
-
Fluorescence microplate reader
Procedure:
-
After the this compound pre-treatment step in Protocol 1, add the ROS probe (e.g., 10 µM DCFDA) to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Proceed with the microglial activation steps as described in Protocol 1.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) using a microplate reader.
Protocol 3: Microglia-Neuron Co-culture for Neurotoxicity Assessment
This protocol assesses the neuroprotective effect of this compound by co-culturing microglia with neurons.[1]
Materials:
-
Primary neurons or neuronal cell line (e.g., PC12)
-
BV2 microglia
-
This compound
-
Activating agents (e.g., FeSO4 and LPS)
-
Transwell inserts (optional, for indirect co-culture)
-
Antibodies for immunocytochemistry (e.g., NeuN for neurons, Iba1 for microglia, Cleaved Caspase-3 for apoptosis)
-
DAPI for nuclear staining
Procedure:
-
Culture primary neurons or differentiate PC12 cells for one week.
-
In a separate plate, treat BV2 microglia with activating agents (e.g., 10 µM FeSO4 and 1 µg/mL LPS) with or without this compound for 24 hours.
-
Direct Co-culture: Add the treated microglia directly to the neuronal culture.
-
Indirect Co-culture: Alternatively, place the treated microglia in Transwell inserts above the neuronal culture.
-
Incubate the co-culture for 24 hours.
-
Fix the cells and perform immunocytochemistry for neuronal markers (NeuN), microglial markers (Iba1), and apoptosis markers (Cleaved Caspase-3).
-
Image the cells using fluorescence microscopy and quantify neuronal survival and apoptosis.
Putative Role of this compound in TREM2 Signaling
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a key receptor on microglia involved in phagocytosis, survival, and proliferation.[7] While direct evidence of this compound's effect on TREM2 signaling is limited, a plausible hypothesis is that by reducing NOX2-derived ROS, this compound can modulate the microglial cellular environment and indirectly influence TREM2 function. Oxidative stress is known to impact various cellular processes, and its reduction by this compound may create a more favorable environment for TREM2-mediated phagocytosis and anti-inflammatory responses.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of NOX2 in microglial activation and neuroinflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the therapeutic potential of NOX2 inhibition in various neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial phagocytosis/cell health high content assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microglial-phagocytosis-cell-health-high-content-assay - Ask this paper | Bohrium [bohrium.com]
- 5. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainxell.com [brainxell.com]
- 7. Microglial Phagocytosis/Cell Health High-Content Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing GSK2795039 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2795039 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of NADPH oxidase 2 (NOX2).[1][2][3][4][5] It functions by competing with the enzyme's substrate, NADPH, thereby preventing the production of reactive oxygen species (ROS).[1][2][5] This inhibition of NOX2 leads to a reduction in oxidative stress and can modulate downstream signaling pathways.
Q2: What is the recommended starting concentration for my in vitro experiment?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a common starting range is between 1 µM and 25 µM.[1][4][6] However, effects have been observed at concentrations ranging from the nanomolar to the micromolar scale.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup. Please refer to the data in Table 1 for concentrations used in various studies.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7][8] To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO. For example, you can prepare a 10 mM stock solution.[8] It is recommended to warm the solution gently (e.g., in a 50°C water bath) and use sonication to aid dissolution.[7] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q4: How do I dilute the DMSO stock solution for my cell culture experiments?
A4: For cell-based assays, the DMSO stock solution should be diluted in your cell culture medium to the desired final concentration.[6] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[6] A serial dilution approach is recommended to avoid precipitation of the compound.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | The concentration of this compound is too high for the aqueous environment of the culture medium. The final DMSO concentration may be too low to maintain solubility. | Perform a stepwise dilution of the DMSO stock solution into the culture medium.[6] Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells (typically <0.5%).[6] Consider using a co-solvent if precipitation persists, though this should be carefully validated for effects on your experimental system.[6] |
| No or Low Inhibitory Effect Observed | The concentration of this compound is too low. The compound may have degraded due to improper storage. The NOX2 expression or activity in your cell model is low. | Perform a dose-response experiment with a wider range of concentrations. Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[6] Confirm NOX2 expression and activity in your cell line at baseline and after stimulation. |
| High Background Signal in ROS Assay (e.g., Amplex Red) | This compound may have weak reducing properties that can interfere with HRP-dependent assays.[5] | While this compound has been used with the Amplex Red assay, be aware of potential interference.[1][5] Consider using an alternative ROS detection method that is not HRP-dependent to confirm your findings, such as measuring NADPH consumption.[5] |
| Inconsistent Results Between Experiments | Variability in cell density, incubation times, or reagent preparation. Inconsistent stimulation of NOX2 activity. | Standardize your experimental protocols, including cell seeding density, treatment duration, and reagent preparation. Ensure consistent stimulation of NOX2 (e.g., with PMA) if your experiment requires it. |
| Unexpected Cytotoxicity | The concentration of this compound is too high for your cell line. The final DMSO concentration is too high. | Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range of this compound and DMSO in your specific cell line. Adjust the working concentration of the inhibitor and the final DMSO concentration accordingly. |
Data Presentation
Table 1: Summary of In Vitro Concentrations of this compound from Published Studies
| Cell Type/Assay System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell-free (recombinant NOX2) | pIC50: ~6.0 - 6.57 | Not Applicable | Inhibition of ROS production and NADPH consumption | [2][6] |
| Differentiated HL60 cells | 100 µM (full inhibition) | Not specified | Inhibition of PMA-activated ROS production | [1][7] |
| Human PBMCs | pIC50: 6.60 | Not specified | Inhibition of PMA-activated ROS production | [7] |
| PC12 cells | 25 µM | 24 hours | Reduction of FeSO4 and LPS-induced apoptosis | [4][6] |
| RAW264.7 and BMDM cells | 50 µM | 12 hours | Increased efferocytosis | |
| Platelets | Various concentrations | 5 minutes | Inhibition of collagen-induced ROS production and aggregation | |
| NOX isoform-specific cells | 3.16 nM - 100 µM | 10 - 60 minutes | Inhibition of ROS formation | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a ROS Assay (Amplex Red)
This protocol provides a general guideline for determining the effective concentration of this compound for inhibiting ROS production.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well black, clear-bottom plates
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well black plate at a predetermined optimal density (e.g., 50,000 cells/well) and allow them to adhere overnight.[1]
-
Prepare this compound Dilutions: On the day of the experiment, prepare a series of dilutions of this compound in culture medium from your stock solution. A common concentration range to test is 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Compound Incubation: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Pre-incubate the cells for a specified time (e.g., 10 minutes to 1 hour) at 37°C.[1]
-
Prepare Amplex Red/HRP Reaction Mixture: Prepare a working solution of Amplex Red and HRP in HBSS. Final concentrations in the well are typically 25 µM for Amplex Red and 0.05 U/ml for HRP.[1]
-
NOX2 Activation and ROS Detection: Add the NOX2 activator (e.g., 100 nM PMA) and the Amplex Red/HRP reaction mixture to the wells.[1]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a microplate reader at an excitation of ~560 nm and an emission of ~590 nm.[5] Kinetic readings over 30-60 minutes are recommended.
-
Data Analysis: Calculate the rate of ROS production for each concentration of this compound and normalize to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol is to determine the potential cytotoxic effects of this compound on your cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for analyzing the phosphorylation status of proteins in pathways like PI3K/AKT and p38 MAPK following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells treated with this compound and controls.[10] Quantify the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-AKT) and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | NADPH | ROS | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. The PI3K/Akt, p38MAPK, and JAK2/STAT3 signaling pathways mediate the protection of SO2 against acute lung injury induced by limb ischemia/reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
GSK2795039 off-target effects and how to mitigate them
Welcome to the technical support center for GSK2795039. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this NADPH oxidase 2 (NOX2) inhibitor, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme.[1][2][3] Its primary mechanism of action is competitive inhibition with respect to the enzyme's substrate, NADPH.[1][3][4] By blocking NOX2, this compound prevents the production of reactive oxygen species (ROS), specifically the conversion of oxygen to superoxide, and inhibits the consumption of NADPH and oxygen.[1][3]
Q2: Is this compound selective for NOX2 over other NOX isoforms?
A2: Yes, when appropriate assay methods are used, this compound demonstrates high selectivity for NOX2. In cell-based assays using the SOD-inhibitable water-soluble tetrazolium salt (WST-1) method, this compound effectively inhibited NOX2 but was inactive against other isoforms like NOX1, NOX3, NOX4, and NOX5 at concentrations up to 100 µM.[4] Similarly, it had no effect on NOX4-mediated oxygen consumption.[4] Caution is advised regarding assay selection, as certain methods can produce misleading results (see Troubleshooting Guide).
Q3: What are the known off-target effects or interactions of this compound?
A3: The primary documented off-target activities are relatively weak and demonstrate a significant selectivity window for NOX2.
-
Xanthine Oxidase: this compound is a weak inhibitor of xanthine oxidase, exhibiting over 100-fold selectivity for NOX2.[4]
-
Endothelial Nitric Oxide Synthase (eNOS): It shows very weak inhibition of eNOS, with less than 50% inhibition at a high concentration of 100 µM.[4]
-
Protein Kinase C (PKC): It has been shown to have no inhibitory activity against PKC.[1]
-
Assay Interference: A critical consideration is that this compound can interfere with ROS detection assays that utilize horseradish peroxidase (HRP)/Amplex Red.[4] This is due to the compound's weak electron-donating properties and can create the false appearance of broad, non-selective activity.[4]
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency (pIC50) of this compound against its primary target and known off-targets. Higher pIC50 values indicate greater potency.
| Target Enzyme | Assay Type | pIC50 | Selectivity vs. NOX2 | Reference |
| NOX2 | NADPH Depletion | 6.60 ± 0.13 | - | [4] |
| NOX2 | Cell-based (dHL60, L-012) | 6.74 ± 0.17 | - | [4] |
| NOX2 | Cell-based (PLB-985, WST-1) | 5.54 ± 0.25 | - | [4] |
| NOX1, NOX3, NOX4, NOX5 | Cell-based (WST-1) | Inactive (< 4) | >100-fold | [4] |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | >100-fold | [4] |
| eNOS | Various | Inactive (< 4) | >100-fold | [4] |
Troubleshooting Guides
Issue 1: My results suggest this compound is inhibiting multiple NOX isoforms (NOX1, NOX3, NOX4, etc.). Is the compound non-selective?
This is a common issue related to assay methodology.
-
Root Cause: You are likely using an ROS detection assay that relies on HRP/Amplex Red. This compound has intrinsic properties that interfere with this detection method, leading to a false positive signal of inhibition.[4] Studies have shown this interference results in apparent, submaximal inhibition of NOX1, NOX3, NOX4, and NOX5.[4]
-
Mitigation Strategy:
-
Change Assay Method: Switch to an assay that does not use HRP/Amplex Red. Recommended methods include:
-
Direct Substrate Measurement: Quantify NADPH depletion (absorbance at 340 nm) or measure oxygen consumption. These methods directly assess enzyme activity and are not prone to the same artifacts.[4]
-
Alternative ROS Probes: Use probes such as L-012 or a SOD-inhibitable WST-1 assay, which have been used to confirm the selectivity of this compound for NOX2.[4]
-
-
Run Control Experiments: Test the effect of this compound on the HRP/Amplex Red system in the presence of a known amount of H₂O₂ without any enzyme. This will confirm if the compound interferes with the detection reagents directly.[4]
-
Issue 2: The inhibitory effect of this compound in my cellular assay is weaker than expected based on published IC50 values.
-
Possible Causes & Solutions:
-
Compound Stability/Solubility: Ensure the compound is fully dissolved and has not precipitated. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cellular Penetration: Verify that the compound is able to reach its target in your specific cell type and experimental conditions. Incubation times may need to be optimized.
-
NOX2 Expression and Activation: Confirm that your cellular model expresses sufficient levels of NOX2 and that the stimulus used (e.g., PMA) is effectively activating the enzyme complex.[1]
-
Assay Conditions: High cell density or protein concentrations in the medium can sometimes affect compound availability. Ensure assay conditions are consistent.
-
Visual Guides and Workflows
NOX2 Signaling and Inhibition Pathway
References
Technical Support Center: GSK2795039 and HRP/Amplex Red Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the NADPH oxidase 2 (NOX2) inhibitor, GSK2795039, in assays involving horseradish peroxidase (HRP) and Amplex Red.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2).[1][2][3][4][5] Its primary mechanism of action is the inhibition of NOX2, an enzyme responsible for the production of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), which is then often converted to hydrogen peroxide (H₂O₂).[1][5][6] this compound has been shown to inhibit ROS production in a variety of cell-free and cell-based assays.[1][2][5][6]
Q2: Can I use the HRP/Amplex Red assay to measure the inhibitory effect of this compound on ROS production?
It is not recommended to use the HRP/Amplex Red assay to quantify the inhibitory activity of this compound.[1] This is due to the intrinsic reducing properties of this compound, which can directly interfere with the assay components and lead to inaccurate results.[1]
Q3: How does this compound interfere with the HRP/Amplex Red assay?
This compound possesses weak reducing activity.[1] This can interfere with the HRP/Amplex Red assay in a few ways:
-
Competition with Amplex Red: this compound may compete with the Amplex Red substrate for oxidation by HRP, leading to a decrease in the fluorescent signal (resorufin) that is independent of actual H₂O₂ levels.
-
Reduction of Resorufin: The compound could potentially reduce the oxidized, fluorescent product resorufin back to a non-fluorescent state, again causing an underestimation of H₂O₂.
-
Direct HRP Inhibition: While less likely to be the primary interference, direct inhibition of the HRP enzyme itself cannot be entirely ruled out without specific counter-screens.
Q4: What are the signs of this compound interference in my HRP/Amplex Red assay?
You might observe the following:
-
An unexpectedly high level of inhibition that does not correlate with results from other ROS detection methods.
-
A decrease in the fluorescent signal even in control wells that contain HRP and Amplex Red without a biological source of H₂O₂.
-
Inconsistent or non-reproducible results at varying concentrations of this compound.
Q5: What alternative assays can I use to measure the activity of this compound?
To avoid the interference observed with HRP-based systems, it is recommended to use HRP-independent methods to measure ROS production. Suitable alternatives include:
-
Oxygen Consumption Assays: These assays directly measure the consumption of oxygen during the respiratory burst, which is a direct indicator of NOX activity.[1]
-
WST-1 Assay: This assay uses a water-soluble tetrazolium salt that is reduced by superoxide to a formazan dye, providing a colorimetric readout.[1]
-
Coumarin-7-Boronic Acid (CBA) Assay: CBA reacts directly with H₂O₂ to produce a fluorescent product without the need for a peroxidase.[7]
-
Hydroethidine (HE) based assays with HPLC analysis: For specific detection of superoxide, HE can be used, followed by HPLC to separate and quantify the specific oxidation product, 2-hydroxyethidium.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Apparent high inhibition of H₂O₂ production by this compound | Interference of this compound with the HRP/Amplex Red assay chemistry. | Use an HRP-independent assay to confirm the inhibitory effect of this compound on ROS production. Recommended assays include oxygen consumption, WST-1, or CBA assays.[1][7] |
| High background signal or signal instability | This compound may be auto-oxidizing or reacting with components in the assay medium. | Run a control experiment with this compound, HRP, and Amplex Red in the absence of a biological H₂O₂ source to assess direct interference. |
| Inconsistent results across experiments | The reducing activity of this compound can be sensitive to assay conditions like pH and buffer components. | Ensure consistent assay conditions. More importantly, switch to a more robust, HRP-independent detection method. |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assay formats. The following table summarizes key quantitative data.
| Assay Type | Target | Parameter | Value | Reference |
| HRP/Amplex Red | NOX2 | pIC₅₀ | 6.57 ± 0.17 | [1] |
| WST-1 Assay | NOX2 | pIC₅₀ | 5.54 ± 0.25 | [1] |
| L-012 Chemiluminescence (PBMCs) | NOX2 | pIC₅₀ | 6.60 ± 0.08 | [1] |
| Oxygen Consumption (Neutrophils) | NOX2 | Concentration for max effect | 20 µM | [1] |
| Electron Donor Properties | - | pIC₅₀ | 4.32 ± 0.03 | [1] |
Note: The pIC₅₀ value from the HRP/Amplex Red assay should be interpreted with caution due to the known interference.
Experimental Protocols
Standard HRP/Amplex Red Assay Protocol (for H₂O₂ detection)
This protocol is provided for context but is not recommended for use with this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in 1X reaction buffer.
-
Prepare a working solution of 50 µM Amplex Red and 0.1 U/mL HRP in 1X reaction buffer. Protect from light.
-
-
Sample Preparation:
-
Plate cells or prepare enzyme reactions in a 96-well plate.
-
Pre-incubate the samples with various concentrations of the test compound (e.g., this compound) for the desired time.
-
-
Assay Procedure:
-
Add an equal volume of the Amplex Red/HRP working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Recommended Alternative: Coumarin-7-Boronic Acid (CBA) Assay for H₂O₂
This protocol avoids the use of HRP and is suitable for testing compounds like this compound.
-
Reagent Preparation:
-
Prepare a stock solution of Coumarin-7-Boronic Acid (CBA) in DMSO.
-
Prepare the desired assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Sample Preparation:
-
Plate cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.[7]
-
-
Assay Procedure:
-
Prepare a 5X working solution of the cell stimulus (e.g., PMA) and CBA in HBSS. For example, 5 µM PMA with 500 µM CBA.[7]
-
Add 50 µL of the 5X working solution to each 200 µL well containing the cells and inhibitor.[7]
-
Immediately begin kinetic measurement of fluorescence at an excitation of ~340-360 nm and an emission of ~440-460 nm.
-
Visualizations
Caption: HRP/Amplex Red assay mechanism and points of this compound interference.
Caption: Troubleshooting workflow for this compound in HRP/Amplex Red assays.
Caption: Workflow of an HRP-independent assay (CBA) for H₂O₂ detection.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective Pharmacological Inhibition of NOX2 by this compound Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2795039 In Vivo Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NOX2 inhibitor, GSK2795039. The information addresses common pharmacokinetic challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic challenges associated with this compound in vivo?
A1: The primary pharmacokinetic challenges with this compound in preclinical species like rats and mice are its moderate-to-high clearance and short half-life.[1][2] This can make it difficult to maintain therapeutic concentrations in vivo. Additionally, there are species differences in metabolism, which is important to consider when selecting preclinical models.[3]
Q2: What is the metabolic stability of this compound?
A2: this compound is known to undergo significant metabolism. Studies have shown that the alkyl side chains and the indoline moiety are the most common sites of biotransformation.[3] The compound has also been identified as a substrate for aldehyde oxidase.[3] This extensive metabolism contributes to its high clearance.
Q3: What is the brain penetration of this compound?
A3: this compound has been shown to be moderately brain penetrant.[1][2]
Q4: Are there any known species differences in the pharmacokinetics of this compound?
A4: Yes, there are marked species differences in the metabolism of this compound.[3] This can lead to different pharmacokinetic profiles in rats and mice, as indicated by the varying half-lives and clearance rates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected plasma concentrations | - Rapid metabolism and high clearance of the compound.- Issues with formulation and/or administration. | - Increase the dosing frequency to maintain exposure.- Optimize the formulation to improve solubility and absorption. Consider using a vehicle like 15% Cremophor® in saline.[4]- Verify the accuracy of the administered dose and the administration technique (e.g., ensure complete intraperitoneal injection). |
| High variability in pharmacokinetic data between animals | - Differences in individual animal metabolism.- Inconsistent dosing or sampling times. | - Increase the number of animals per group to improve statistical power.- Ensure precise and consistent timing for dosing and blood sampling for all animals.- Consider using a more homogenous animal population (e.g., age and weight matched). |
| Rapid disappearance of the compound from circulation | - The inherently short half-life of this compound in the chosen species (e.g., approximately 12 minutes in mice).[1] | - Design studies with more frequent early sampling time points to accurately capture the distribution and elimination phases.- For pharmacodynamic studies, consider a continuous infusion model to maintain steady-state concentrations. |
| Difficulty in translating findings between species | - Significant species differences in metabolism.[3] | - Conduct pilot pharmacokinetic studies in each new species to be used.- Characterize the metabolite profiles in each species to understand the differences in biotransformation. |
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in rats and mice.
| Parameter | Rat | Mouse | Reference |
| Clearance (mL/min/kg) | 54 | 95 | [1][2] |
| Half-life (t½) | ~2 hours | ~12 minutes (0.2 hours) | [1][2] |
| Brain:Blood Ratio | ~0.83 | ~0.49 | [1][2] |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol provides a general framework. Specific details may need to be optimized for your experimental design.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Formulation: Prepare this compound in a suitable vehicle. A commonly used vehicle is 15% Cremophor® in saline.[4] Ensure the compound is fully dissolved.
-
Administration:
-
Intravenous (IV): Administer via a tail vein infusion.
-
Intraperitoneal (IP): Administer as a bolus injection into the intraperitoneal cavity.
-
-
Dosing: Doses can range from 2 to 100 mg/kg depending on the study objective.[5]
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. Suggested time points for an IV dose in mice could be: 2, 5, 15, 30 minutes, and 1, 2, 4, 6 hours post-dose to capture the rapid elimination.
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze plasma concentrations of this compound using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
NOX2 Signaling Pathway and Inhibition by this compound
Caption: NOX2 activation and inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: In vivo pharmacokinetic study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NOX2 inhibitor this compound metabolite identification towards drug optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Pharmacological Inhibition of NOX2 by this compound Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
improving GSK2795039 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK2795039 in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
Question: Why am I observing poor or inconsistent efficacy of this compound in my animal model?
Answer:
Several factors can contribute to suboptimal in vivo efficacy. Consider the following troubleshooting steps:
-
Vehicle and Formulation: this compound has low aqueous solubility. An improper vehicle can lead to precipitation and reduced bioavailability. A recommended vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For oral administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80 and 45% saline has also been used.[2] Always prepare the formulation fresh before each use.
-
Dosing and Half-life: this compound has a short half-life in rodents, reported to be around 12 minutes in mice and 2 hours in rats.[3][4][5] Depending on your experimental endpoint, a single dose may not be sufficient to maintain therapeutic concentrations. Consider a dosing regimen of twice-daily injections to ensure sustained target engagement.[1]
-
Route of Administration: Intraperitoneal (i.p.) and subcutaneous injections are common administration routes.[1][6] The choice of administration route can impact the pharmacokinetic profile. Ensure the selected route is appropriate for your animal model and experimental design.
-
Target Engagement: Confirm that this compound is inhibiting NOX2 in your model system. This can be assessed by measuring a downstream marker of NOX2 activity, such as reactive oxygen species (ROS) production in relevant tissues or cells.[7][8]
Question: I am observing precipitation of this compound when preparing it for injection. What can I do?
Answer:
Precipitation is a common issue due to the compound's low solubility. Here are some tips to avoid this:
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[6] Use fresh, high-quality, anhydrous DMSO for preparing your stock solution.
-
Proper Mixing and Warming: When preparing the vehicle, ensure each component is thoroughly mixed before adding the next. Gentle warming in a 50°C water bath and ultrasonication can aid in the dissolution of the DMSO stock solution.[6]
-
Prepare Fresh and Use Immediately: The final diluted solution for injection should be prepared immediately before administration to minimize the risk of precipitation.[6]
Question: I am concerned about potential off-target effects. How selective is this compound?
Answer:
This compound is a selective inhibitor of NOX2.[7][8] However, like any pharmacological inhibitor, the potential for off-target effects should be considered.
-
Selectivity Profile: this compound shows high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase (eNOS).[6][7] Refer to the quantitative data table below for specific IC50 values.
-
Control Experiments: To confirm that the observed effects are due to NOX2 inhibition, consider including appropriate controls in your study design. This could involve using a structurally unrelated NOX2 inhibitor or utilizing gp91phox knockout animals, which lack a functional NOX2 enzyme.[7]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of NADPH oxidase 2 (NOX2).[6][7][9] It acts as an NADPH competitive inhibitor, meaning it competes with the enzyme's substrate, NADPH.[6][7][8] By inhibiting NOX2, this compound blocks the production of reactive oxygen species (ROS), thereby reducing oxidative stress and downstream inflammatory signaling.[6][7][9]
What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability (months to years).[10] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[10] Stock solutions in DMSO should be stored at -80°C for up to one year.[11]
What is the recommended vehicle for in vivo administration?
A commonly used vehicle for both intraperitoneal and oral administration in mice is a mixture of:
How does this compound impact the RIPK1-RIP3-MLKL signaling pathway?
This compound has been shown to prevent cardiomyocyte necroptosis, a form of programmed cell death, by inhibiting the RIPK1-RIP3-MLKL signaling pathway.[12] This protective effect is attributed to the reduction of NADPH oxidase-derived oxidative stress, which can otherwise trigger this necroptotic cascade.[12]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | pIC50 | IC50 (µM) | Reference |
| NOX2 | HRP/Amplex Red | 6.57 | 0.269 | [6][13] |
| NOX2 | NADPH Depletion | 6.60 | 0.251 | [7][13] |
| NOX1 | Cell-based | < 3 | >1000 | [13] |
| NOX3 | Cell-based | < 3 | >1000 | [13] |
| NOX4 | Cell-based | < 3 | >1000 | [13] |
| NOX5 | Cell-based | < 3 | >1000 | [13] |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 | 28.8 | [7][13] |
Table 2: In Vivo Study Parameters for this compound
| Animal Model | Dosing Range | Administration Route | Key Findings | Reference |
| Mice (Paw Inflammation) | 2-100 mg/kg | Intraperitoneal (i.p.) | Abolished ROS production | [6][7] |
| Mice (Acute Pancreatitis) | 100 mg/kg | Intraperitoneal (i.p.) | Reduced serum amylase | [6][7][13] |
| Mice (Traumatic Brain Injury) | Not specified | Not specified | Inhibited brain NOX2 activity, reduced apoptosis | [13] |
| Mice (Cyclophosphamide-Induced Cystitis) | 5 mg/kg | Intraperitoneal (i.p.) | Improved bladder dysfunction | [14] |
| ApoE-/- Mice (Atherosclerosis) | 10 mg/kg/day | Intragastric | Stabilized vulnerable plaques | [2] |
| Mice (Neuropathic Pain) | 70 mg/kg | Subcutaneous | Not specified | [1] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (277.43 mM) | Warmed with 50°C water bath; Ultrasonicated | [6] |
| DMSO | 100 mM | ||
| DMSO | 40 mg/mL (88.78 mM) | Sonication is recommended | [11] |
| DMSO | 30 mg/mL | [13] | |
| DMF | 30 mg/mL | [13] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [13] |
Experimental Protocols
Protocol 1: Preparation and In Vivo Administration of this compound
-
Prepare Stock Solution:
-
Using fresh, anhydrous DMSO, prepare a stock solution of this compound (e.g., 200 mg/mL).
-
To aid dissolution, warm the solution in a 50°C water bath and use an ultrasonicator until the solution is clear.[6]
-
-
Prepare Vehicle for Injection:
-
In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
-
400 µL PEG300
-
50 µL of the this compound DMSO stock solution. Mix until clear.
-
50 µL Tween-80. Mix until clear.
-
500 µL sterile ddH₂O to a final volume of 1 mL.[6]
-
-
This formulation results in a final this compound concentration of 10 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% ddH₂O.
-
Note: This is an example. Adjust the volume of the stock solution and final solvent volumes to achieve the desired final concentration for your specific dosing needs.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the animals via the desired route (e.g., intraperitoneal injection).
-
The dosing volume will depend on the animal's weight and the target dose. For example, a 100 mg/kg dose in a 25g mouse would require a 250 µL injection of a 10 mg/mL solution.
-
Protocol 2: In Vitro ROS Detection using Amplex Red/HRP Assay
-
Cell Preparation:
-
Plate cells (e.g., HL60 cells) in a black 96-well microplate at a density of 50,000 cells per well.[6]
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound for 10 minutes at room temperature.[6]
-
-
ROS Detection:
-
Prepare a reaction mixture containing 25 µM Amplex Red and 0.05 U/mL Horseradish Peroxidase (HRP) in Hank's Balanced Salt Solution (HBSS).[6]
-
Add the reaction mixture to each well.
-
-
Enzyme Activation:
-
Activate the NOX2 enzyme by adding an appropriate stimulus. For example, use 100 nM Phorbol 12-myristate 13-acetate (PMA) to activate NOX2 in HL60 cells.[6]
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for Amplex Red.
-
Monitor the fluorescence kinetically over time to determine the rate of ROS production.
-
Visualizations
Caption: NOX2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo study with this compound.
Caption: Downstream necroptosis pathway affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. NOX2 inhibition stabilizes vulnerable plaques by enhancing macrophage efferocytosis via MertK/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | NADPH | ROS | Reactive Oxygen Species | TargetMol [targetmol.com]
- 12. This compound prevents RIP1-RIP3-MLKL-mediated cardiomyocyte necroptosis in doxorubicin-induced heart failure through inhibition of NADPH oxidase-derived oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of NOX2 Inhibitors: GSK2795039 vs. Apocynin
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for accurately dissecting the role of NADPH oxidase 2 (NOX2) in physiological and pathological processes. This guide provides an objective comparison of two widely mentioned NOX2 inhibitors, GSK2795039 and apocynin, supported by experimental data to inform inhibitor selection.
This comprehensive guide delves into the mechanisms of action, selectivity, and efficacy of this compound, a novel and specific NOX2 inhibitor, and apocynin, a naturally occurring compound traditionally used for NOX2 inhibition. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Apocynin |
| Mechanism of Action | Direct inhibitor, competitive with NADPH[1][2][3] | Indirectly inhibits by preventing the translocation of the p47phox subunit[4][5][6]. Its mechanism is debated, with evidence for antioxidant and radical scavenging properties[7]. |
| Direct Enzyme Inhibition | Yes, demonstrated in cell-free assays[2][7] | No, or very weak, activity in cell-free assays[7] |
| Potency (pIC50) | ~5.5 - 6.6 depending on the assay[2][8][9] | IC50 of ~10 µM in cellular assays[5] |
| Selectivity | High selectivity for NOX2 over other NOX isoforms (NOX1, 3, 4, 5), xanthine oxidase, and eNOS[1][2][7][9] | Questionable selectivity, with known off-target effects and antioxidant activity[7][10] |
| In Vivo Efficacy | Demonstrated in animal models of paw inflammation and acute pancreatitis[1][2][7][11] | Widely used in various disease models, but its effects may not be solely due to NOX2 inhibition[4][7] |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and apocynin from various experimental setups.
Table 1: In Vitro Potency of NOX2 Inhibitors
| Inhibitor | Assay Type | System | Potency (pIC50) | Reference |
| This compound | HRP/Amplex Red | Semirecombinant NOX2 | 6.57 ± 0.17 | [7] |
| NADPH Depletion | Semirecombinant NOX2 | 6.60 ± 0.07 | [2] | |
| Oxygen Consumption | Differentiated PLB-985 cells | ~6.0 | [7] | |
| L-012 Chemiluminescence | PMA-activated HL60 cells | Not reported directly in pIC50 | [12] | |
| Oxyburst Green | PMA-activated HL60 cells | Not reported directly in pIC50 | [12] | |
| Apocynin | HRP/Amplex Red | Semirecombinant NOX2 | No significant activity | [7] |
| NADPH Depletion | Semirecombinant NOX2 | No significant activity | [7] | |
| L-012 Chemiluminescence | PMA-activated HL60 cells | Weak activity | [12] | |
| Oxyburst Green | PMA-activated HL60 cells | Weak activity | [12] |
Table 2: Selectivity Profile of this compound
| Enzyme/NOX Isoform | Assay Type | Potency (pIC50) | Fold Selectivity vs. NOX2 | Reference |
| NOX1 | HRP/Amplex Red | < 5 | > 100 | [7] |
| NOX3 | HRP/Amplex Red | < 5 | > 100 | [7] |
| NOX4 | Oxygen Consumption | No effect up to 50 µM | > 100 | [7] |
| NOX5 | HRP/Amplex Red | < 5 | > 100 | [7] |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | > 100 | [7] |
| eNOS | --- | < 50% inhibition at 100 µM | > 100 | [7] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and apocynin are illustrated below. This compound directly targets the NOX2 enzyme, while apocynin is thought to interfere with the assembly of the active enzyme complex.
Caption: NOX2 activation cascade and points of inhibition for this compound and apocynin.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Semi-recombinant Cell-Free NOX2 Activity Assay (HRP/Amplex Red)
This assay measures the production of hydrogen peroxide (H2O2), a downstream product of the superoxide generated by NOX2.
-
Preparation of Reagents :
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Cell Membranes: Prepare membranes from cells overexpressing NOX2 (e.g., differentiated PLB-985 cells).
-
Recombinant Proteins: Purified p47phox, p67phox, and Rac1.
-
Detection Mixture: 25 µM Amplex Red and 0.05 U/ml Horseradish Peroxidase (HRP) in HBSS.
-
Activator: Arachidonic acid.
-
Substrate: NADPH.
-
-
Assay Procedure :
-
Pre-incubate cell membranes with the test inhibitor (e.g., this compound) for 10 minutes at room temperature in a 96-well black microplate.[1]
-
Add the recombinant cytosolic proteins (p47phox, p67phox, Rac1) and arachidonic acid to initiate the assembly of the NOX2 complex.
-
Add the detection mixture to all wells.
-
Initiate the reaction by adding NADPH.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm over time.
-
-
Data Analysis :
-
Calculate the rate of H2O2 production from the slope of the fluorescence curve.
-
Determine the pIC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the semi-recombinant cell-free NOX2 activity assay.
Cell-Based NOX2 Activity Assay (Oxygen Consumption)
This assay directly measures the consumption of oxygen by activated NOX2 in whole cells.
-
Cell Preparation :
-
Use cells endogenously expressing NOX2, such as human peripheral blood mononuclear cells (PBMCs), neutrophils (PMNs), or differentiated HL60 cells.[2]
-
Resuspend cells in an appropriate assay buffer (e.g., HBSS).
-
-
Assay Procedure :
-
Pre-incubate the cells with the test inhibitor for a specified time.
-
Use an oxygen biosensor system (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR).
-
Establish a baseline OCR.
-
Inject a NOX2 activator (e.g., Phorbol 12-myristate 13-acetate, PMA) to stimulate NOX2 activity and monitor the increase in OCR.
-
Inject mitochondrial inhibitors (e.g., antimycin A) to isolate NOX2-dependent oxygen consumption.
-
-
Data Analysis :
-
Calculate the NOX2-dependent OCR by subtracting the basal OCR from the PMA-stimulated OCR.
-
Determine the inhibitory effect of the compound by comparing the NOX2-dependent OCR in the presence and absence of the inhibitor.
-
In Vivo Paw Inflammation Model
This model assesses the ability of an inhibitor to block NOX2 activity in a living animal.[7][13]
-
Animal Model :
-
Procedure :
-
Induce inflammation in the paw by injecting an inflammatory agent (e.g., zymosan).
-
Administer the test inhibitor (e.g., this compound) systemically (e.g., via intraperitoneal injection) at various doses and time points before or after the inflammatory stimulus.[1][13]
-
At the peak of the inflammatory response, inject a chemiluminescent probe for superoxide (e.g., L-012) into the inflamed paw.
-
Measure the chemiluminescence signal using an in vivo imaging system.
-
-
Data Analysis :
-
Quantify the total photon count from the region of interest (the inflamed paw).
-
Compare the signal in treated wild-type mice to vehicle-treated wild-type mice and gp91phox knockout mice to determine the extent of NOX2-specific inhibition.[13]
-
Conclusion
Based on the available experimental evidence, this compound emerges as a superior tool for the specific inhibition of NOX2 compared to apocynin. Its direct, competitive mechanism of action, high potency, and excellent selectivity provide a greater degree of certainty that observed effects are due to the inhibition of NOX2. In contrast, the ambiguous mechanism of action and known off-target effects of apocynin complicate the interpretation of experimental results. For researchers aiming to rigorously investigate the biological roles of NOX2, this compound is the more reliable and specific inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK 2795039 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 10. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to NOX Inhibitors: GSK2795039 vs. Diphenyleneiodonium (DPI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent NADPH Oxidase (NOX) inhibitors: the novel, selective NOX2 inhibitor GSK2795039, and the classical, non-selective inhibitor Diphenyleneiodonium (DPI). This comparison is supported by experimental data on their mechanisms, potency, selectivity, and utility in both in vitro and in vivo settings.
Introduction to NOX Inhibition
The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are integral to a wide range of physiological and pathological processes, including immune responses, cell signaling, and oxidative stress in various diseases.[1][2][3] The development of specific inhibitors is crucial for dissecting the roles of individual NOX isoforms and for their potential as therapeutic agents. This compound is a modern, selective small molecule inhibitor, while DPI is a widely used, potent, but non-specific tool compound.[2][4][5]
Mechanism of Action
The fundamental difference between this compound and DPI lies in their mechanism of inhibition.
-
This compound acts as a direct, competitive inhibitor of NADPH at the NOX2 enzyme.[1][4][6] This means it directly competes with the enzyme's primary substrate, NADPH, to prevent the electron transfer necessary for ROS production.[1][4]
-
Diphenyleneiodonium (DPI) is a general and irreversible inhibitor of flavoproteins.[2][7] It targets the flavin adenine dinucleotide (FAD) binding site, which is a common feature of all NOX isoforms and many other enzymes, such as endothelial nitric oxide synthase (eNOS), xanthine oxidase, and components of the mitochondrial respiratory chain.[3][7][8] Its mode of action has been described as uncompetitive.[6]
Potency and Selectivity
The utility of a pharmacological inhibitor is defined by its potency and selectivity. This compound was developed to overcome the broad-spectrum activity of compounds like DPI.
This compound is a potent and highly selective inhibitor of the NOX2 isoform.[4][9][10] In cell-free and cell-based assays that directly measure NOX2 activity (like NADPH or oxygen consumption), it shows high potency for NOX2 with IC50 values in the sub-micromolar range.[4][10] Importantly, it displays over 100-fold selectivity for NOX2 when compared to xanthine oxidase and has weak or no activity against other NOX isoforms (NOX1, NOX3, NOX4, NOX5) and eNOS at therapeutic concentrations.[4][6][10][11]
DPI , in contrast, is a potent but non-selective inhibitor of all NOX isoforms, typically in the sub-micromolar range.[12][13] Its utility as a research tool is significantly hampered by its inhibition of a wide array of other flavoenzymes, leading to potential off-target effects that can confound experimental interpretation.[3][4][7][8]
Data Presentation: Inhibitor Potency (IC₅₀ / pIC₅₀)
The following table summarizes the reported potency values for this compound and DPI against various NOX isoforms and other enzymes. Note that values can differ based on the experimental assay used.
| Target | Inhibitor | Assay Type | Potency (pIC₅₀) | Potency (IC₅₀) | Reference |
| NOX2 | This compound | NADPH Depletion | 6.60 ± 0.13 | 0.251 µM | [4][10] |
| WST-1 (ROS Detection) | 5.54 ± 0.25 | ~2.88 µM | [4] | ||
| L-012 (ROS, HL60 cells) | 6.74 ± 0.17 | ~0.18 µM | [4][14] | ||
| Oxyburst Green (ROS) | 6.73 ± 0.16 | ~0.19 µM | [4][14] | ||
| NOX2 | DPI | NADPH Depletion | 7.55 ± 0.24 | ~0.028 µM | [4] |
| L-012 (ROS, HL60 cells) | 6.84 ± 0.22 | ~0.14 µM | [4][14] | ||
| Oxyburst Green (ROS) | 6.49 ± 0.18 | ~0.32 µM | [4][14] | ||
| NOX1 | This compound | WST-1 (ROS Detection) | < 4 | >100 µM | [4] |
| NOX3 | This compound | WST-1 (ROS Detection) | < 4 | >100 µM | [4] |
| NOX4 | This compound | WST-1 (ROS Detection) | < 4 | >100 µM | [4] |
| NOX5 | This compound | WST-1 (ROS Detection) | < 4 | >100 µM | [4] |
| All NOX Isoforms | DPI | Various ROS Assays | - | Sub-micromolar range | [12][13] |
| Xanthine Oxidase | This compound | HRP/Amplex Red | 4.54 ± 0.16 | 28.8 µM | [4][10] |
| Xanthine Oxidase | DPI | HRP/Amplex Red | 6.57 ± 0.21 | ~0.27 µM | [4] |
| eNOS | This compound | - | - | >100 µM | [4] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency. Some variability exists due to assay conditions; for instance, this compound can show apparent activity against other NOX isoforms in HRP/Amplex Red assays due to interference with the detection reagents, highlighting the importance of using multiple assay formats.[4][14]
In Vivo Applications and Limitations
This compound is distinguished as the first small molecule NOX2 inhibitor to demonstrate efficacy in in vivo models.[4][6] It has been shown to abolish NOX2-dependent ROS production in a mouse paw inflammation model and reduce disease markers in a murine model of acute pancreatitis following systemic administration.[1][4][6][11] This makes it a valuable tool for studying the specific role of NOX2 in disease.
DPI has very limited utility for in vivo studies due to its high toxicity (LD50 <10 mg/kg in rodents) and broad, non-specific inhibition of essential flavoenzymes.[4] Its use in whole-animal studies can lead to ambiguous results that cannot be confidently attributed to the inhibition of a specific NOX isoform.
Mandatory Visualizations
Caption: NOX2 signaling pathway and points of inhibition.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK 2795039 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GSK2795039: A Comparative Guide to its Cross-Reactivity with NOX Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the NADPH oxidase 2 (NOX2) inhibitor, GSK2795039, and its cross-reactivity with other NOX isoforms. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessment, and visual representations of relevant signaling pathways and experimental workflows.
High Selectivity of this compound for NOX2
This compound has been identified as a potent and selective inhibitor of NOX2.[1][2][3][4] Experimental data consistently demonstrates its high degree of selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase (eNOS).[1][2][4][5]
Inhibitor Potency and Selectivity Profile
The inhibitory activity of this compound against various NOX isoforms has been quantified using both cell-free and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and pIC50 values, a logarithmic measure of potency, from published studies.
| Target Isoform | Assay Type | IC50 (µM) | pIC50 | Reference |
| NOX2 | Cell-free (HRP/Amplex Red) | 0.269 | 6.57 ± 0.17 | [2][6] |
| Cell-free (NADPH depletion) | 0.251 | 6.60 ± 0.13 | [2][6] | |
| Cell-based (HL60 cells, L-012) | - | 6.74 ± 0.17 | [2][7] | |
| Cell-based (HL60 cells, Oxyburst Green) | - | 6.73 ± 0.16 | [2][7] | |
| Cell-based (PBMCs, L-012) | - | 6.60 ± 0.08 | [2] | |
| Cell-based (PLB-985 cells, WST-1) | - | 5.54 ± 0.25 | [2] | |
| NOX1 | Cell-based (WST-1) | >1000 | < 3 | [2][6] |
| NOX3 | Cell-based (WST-1) | >1000 | < 3 | [2][6] |
| NOX4 | Cell-based (WST-1) | >1000 | < 3 | [2][6] |
| NOX5 | Cell-based (WST-1) | >1000 | < 3 | [2][6] |
| Xanthine Oxidase | Cell-free (HRP/Amplex Red) | 28.8 | 4.54 ± 0.16 | [2][6] |
| PKCβ | - | 10 | 5.0 | [6] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Methodologies
The determination of this compound's selectivity involves various in vitro assays. Below are detailed protocols for key experiments cited in the literature.
Cell-Free NOX2 Inhibition Assay (HRP/Amplex Red)
This assay measures the production of reactive oxygen species (ROS) by a semi-recombinant NOX2 enzyme complex.
-
Preparation of Reagents : A reaction mixture is prepared containing Horseradish Peroxidase (HRP) and Amplex Red.
-
Incubation : The semi-recombinant NOX2 enzyme is pre-incubated with varying concentrations of this compound.
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of NADPH.
-
Detection : The HRP catalyzes the oxidation of Amplex Red by H₂O₂, a product of the NOX2 reaction, to the fluorescent product resorufin. The fluorescence is measured to quantify ROS production.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based NOX Isoform Selectivity Assay (WST-1)
This assay assesses the inhibitory effect of this compound on different NOX isoforms expressed in specific cell lines.
-
Cell Culture and Stimulation : Cells expressing a specific NOX isoform (e.g., PLB-985 for NOX2) are cultured.[2] NOX activity is stimulated using appropriate activators: 100 nM PMA for NOX1 and NOX2, 1 µg/ml tetracycline for 24 hours for inducible expression of NOX3 and NOX4, and 1 µM Ca²⁺ ionophore ionomycin for NOX5.[3]
-
Inhibitor Treatment : The cells are pre-incubated with a range of this compound concentrations for 10 minutes at room temperature.[3]
-
ROS Detection : Water-soluble tetrazolium salt-1 (WST-1) is added to the cells. WST-1 is reduced by superoxide (O₂⁻), a primary product of NOX enzymes, to a formazan dye.
-
Measurement : The absorbance of the formazan dye is measured to quantify superoxide production.
-
Selectivity Determination : The IC50 values are determined for each NOX isoform to assess the selectivity of this compound. In this assay, this compound showed complete inhibition of NOX2 but was inactive against other NOX isoforms up to 100 μM.[2]
Visualizing Pathways and Protocols
To further elucidate the context of this compound's function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: NOX2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for assessing NOX inhibitor specificity.
References
- 1. GSK 2795039 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
NCATS-SM7270: A More Specific Alternative to GSK2795039 for Targeted NOX2 Inhibition
For researchers, scientists, and drug development professionals investigating the role of NADPH oxidase 2 (NOX2) in disease, the selection of a highly specific inhibitor is critical to ensure that experimental findings are attributable to the target of interest. While GSK2795039 has been a valuable tool for studying NOX2 function, recent evidence demonstrates that its analog, NCATS-SM7270, offers significantly improved specificity, making it a superior choice for precise pharmacological interrogation of the NOX2 pathway.
This guide provides a comprehensive comparison of NCATS-SM7270 and this compound, presenting key experimental data on their respective potencies and selectivities. Detailed methodologies for the cited experiments are included to facilitate reproducibility and critical evaluation.
Mechanism of Action: Targeting the Engine of Oxidative Stress
Both NCATS-SM7270 and its parent compound, this compound, are small molecule inhibitors of NADPH oxidase 2 (NOX2).[1][2][3] NOX2 is a multi-subunit enzyme complex primarily expressed in phagocytic cells and is a key source of reactive oxygen species (ROS) involved in both host defense and the pathophysiology of numerous diseases, including cardiovascular and neuroinflammatory conditions.[2] These inhibitors act in a competitive manner with respect to NADPH, a critical substrate for NOX2's enzymatic activity.[4][5] By blocking the NADPH binding site, they prevent the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide and downstream ROS.
NOX2 Signaling Pathway and Inhibition
The activation of the NOX2 complex is a tightly regulated process. In its resting state, the catalytic subunit, NOX2 (also known as gp91phox), is complexed with p22phox in the cell membrane. Upon stimulation by various agonists, cytosolic regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, translocate to the membrane and assemble with the catalytic core. This assembly is essential for enzymatic activity. NCATS-SM7270 and this compound exert their inhibitory effects on the fully assembled, active NOX2 complex.
Caption: NOX2 activation and inhibition by NCATS-SM7270/GSK2795039.
Quantitative Comparison of Inhibitor Potency and Selectivity
A direct comparison of NCATS-SM7270 and this compound in whole-cell assays reveals the superior selectivity of NCATS-SM7270. While both compounds are potent inhibitors of NOX2, this compound exhibits significant off-target activity against other NOX isoforms. In contrast, NCATS-SM7270 demonstrates a much cleaner selectivity profile, with minimal to no activity against NOX1, NOX3, NOX4, and NOX5 at concentrations that potently inhibit NOX2.[2]
| Target | NCATS-SM7270 IC₅₀ (µM) | This compound IC₅₀ (µM) |
| NOX2 | 4.09 ± 1.00 | 4.87 ± 0.99 |
| NOX1 | >100 | 11.5 |
| NOX3 | No activity detected | 15.8 |
| NOX4 | No activity detected | 25.1 |
| NOX5 | >100 | 19.9 |
| Xanthine Oxidase | 30.2 ± 1.04 | 13.4 ± 1.05 |
| Data sourced from Mason et al., 2023.[2] |
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against NOX isoforms in a whole-cell assay, based on the methodologies described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against different human NOX isoforms expressed in a heterologous system.
Materials:
-
Cell Line: Expi293F™ cells transiently transfected to express the specific NOX isoform and its required subunits.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Detection Reagent: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP).
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) for NOX1 and NOX2; Ionomycin for NOX5. NOX4 is constitutively active and does not require a stimulant.
-
Test Compounds: NCATS-SM7270 and this compound dissolved in DMSO.
-
Instrumentation: 96-well microplate reader capable of fluorescence detection.
Procedure:
-
Cell Preparation: Expi293F™ cells are transiently transfected with plasmids encoding the desired human NOX isoform (NOX1-5) and any necessary regulatory subunits (e.g., p22phox, NOXA1, NOXO1 for NOX1).
-
Assay Plate Preparation: Serially dilute the test compounds in DMSO and then in assay buffer to achieve the desired final concentrations. Add the diluted compounds to the wells of a 96-well plate.
-
Cell Plating: Resuspend the transfected cells in assay buffer and add them to the wells of the assay plate containing the test compounds.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for compound interaction with the cells.
-
Stimulation and Detection:
-
Prepare a reaction mixture containing Amplex® Red and HRP in assay buffer.
-
For NOX1, NOX2, and NOX5, add the appropriate stimulant (PMA or ionomycin) to the reaction mixture.
-
Add the reaction mixture to all wells to initiate the measurement of ROS production.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Kinetic readings are taken over a period of 30-60 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ROS production. Plot the rate of ROS production against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Caption: Workflow for whole-cell NOX isoform inhibition assay.
In Vivo Performance
The enhanced specificity of NCATS-SM7270 translates to more reliable in vivo experimental outcomes. In a murine model of mild traumatic brain injury (mTBI), transcranial administration of NCATS-SM7270 resulted in a dose-dependent reduction in cortical cell death.[2] Importantly, the neuroprotective effect of NCATS-SM7270 was comparable to that observed in NOX2 knockout mice, and the compound provided no additional benefit in these knockout animals.[2] This provides strong evidence that the in vivo efficacy of NCATS-SM7270 is directly attributable to its specific inhibition of NOX2.[2] Furthermore, NCATS-SM7270 was developed to have improved pharmacokinetic properties compared to this compound, suggesting better stability and bioavailability for in vivo studies.[2]
Conclusion: A More Precise Tool for NOX2 Research
References
- 1. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redox Biology - Mendeley Data [data.mendeley.com]
A Comparative Analysis of GSK2795039 and GKT137831: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent NADPH oxidase (NOX) inhibitors, GSK2795039 and GKT137831 (Setanaxib), for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to facilitate an objective comparison of their pharmacological profiles.
Executive Summary
This compound is a potent and selective inhibitor of NOX2, the phagocytic NADPH oxidase, demonstrating a competitive mechanism of action with respect to NADPH.[1][2] It has shown efficacy in preclinical models of inflammation and acute pancreatitis.[2] GKT137831, also known as Setanaxib, is a first-in-class dual inhibitor of NOX1 and NOX4.[3][4] It has been extensively studied in the context of fibrotic diseases, including those affecting the liver, kidney, and lung, as well as in diabetic nephropathy.[5][6]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and GKT137831, including their inhibitory potency against various NOX isoforms. It is important to note that the data are compiled from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency of this compound against NOX Isoforms
| NOX Isoform | Assay Type | Parameter | Value | Reference |
| NOX2 | Cell-free (HRP/Amplex Red) | pIC50 | 6.57 | [7] |
| NOX2 | Cell-free (NADPH consumption) | pIC50 | 6.60 | [8] |
| NOX2 | Whole-cell (HL60) | pIC50 | 6.74 | [8] |
| NOX1 | Cell-based (HRP/Amplex Red) | pIC50 | 6.30 | [8] |
| NOX3 | Cell-based (HRP/Amplex Red) | pIC50 | 5.80 | [8] |
| NOX4 | Cell-based (HRP/Amplex Red) | pIC50 | 5.50 | [8] |
| NOX5 | Cell-based (HRP/Amplex Red) | pIC50 | 5.70 | [8] |
| Xanthine Oxidase | Cell-free (HRP/Amplex Red) | pIC50 | 4.54 | [8] |
Table 2: Inhibitory Potency of GKT137831 (Setanaxib) against NOX Isoforms
| NOX Isoform | Assay Type | Parameter | Value (nM) | Reference |
| NOX1 | Cell-free | Ki | 110 | [9] |
| NOX4 | Cell-free | Ki | 140 | [9] |
| NOX2 | Cell-free | Ki | 1750 | [2] |
| NOX5 | Cell-free | Ki | 410 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols based on the cited literature.
Cell-Free NOX Enzyme Inhibition Assay (Amplex Red Method)
This assay is commonly used to determine the direct inhibitory effect of compounds on NOX enzyme activity.
-
Materials:
-
Membrane preparations from cells overexpressing the specific NOX isoform (e.g., from HEK293 or Sf9 cells).
-
Recombinant cytosolic subunits (e.g., p47phox, p67phox, Rac1) for NOX1/2.
-
NADPH.
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Test compounds (this compound or GKT137831) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
In a 96-well plate, add the membrane preparation and the necessary cytosolic subunits (for NOX1/2).
-
Add the test compound at the desired concentrations and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the fluorescence of resorufin (the oxidized product of Amplex Red) at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm in a kinetic mode.
-
Calculate the rate of reaction and determine the IC50 or Ki values for the inhibitor.
-
Cellular ROS Production Assay (Amplex Red Method)
This assay measures the effect of inhibitors on ROS production in whole cells.
-
Materials:
-
Cell line expressing the target NOX isoform (e.g., HL-60 for NOX2, or engineered cell lines for other isoforms).
-
Cell culture medium.
-
Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test compounds.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere if necessary.
-
Replace the culture medium with HBSS.
-
Add the test compound at various concentrations and pre-incubate for a specified time.
-
Add the Amplex Red/HRP reaction mixture.
-
Stimulate ROS production by adding PMA or another relevant agonist.
-
Measure the fluorescence kinetically as described in the cell-free assay.
-
Determine the pIC50 values from the concentration-response curves.
-
In Vivo Efficacy Study (e.g., Model of Diabetic Nephropathy for GKT137831)
This protocol provides a general framework for assessing the in vivo efficacy of NOX inhibitors.
-
Animal Model:
-
Use a relevant animal model, such as the OVE26 mouse model of type 1 diabetes for diabetic nephropathy.
-
-
Treatment:
-
Administer the test compound (e.g., GKT137831) or vehicle to the animals via an appropriate route (e.g., oral gavage) at specified doses and for a defined duration.
-
-
Outcome Measures:
-
Biochemical analysis: Measure parameters such as urinary albumin excretion, blood glucose levels, and serum creatinine.
-
Histological analysis: Perfuse and fix the kidneys for histological staining (e.g., Periodic acid-Schiff) to assess glomerular hypertrophy and mesangial expansion.
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of fibrosis (e.g., collagen IV, fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
NOX activity assay: Measure NADPH oxidase activity in kidney cortex homogenates using methods like lucigenin-enhanced chemiluminescence.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving NOX1, NOX2, and NOX4, and the points of inhibition by this compound and GKT137831.
Caption: NOX2 activation pathway and inhibition by this compound.
Caption: NOX1/NOX4 signaling in fibrosis and inhibition by GKT137831.
Experimental Workflow Diagram
Caption: General experimental workflow for NOX inhibitor evaluation.
Conclusion
This compound and GKT137831 are valuable research tools for investigating the roles of specific NOX isoforms in health and disease. This compound offers high selectivity for NOX2, making it suitable for studying the involvement of phagocytic ROS production in inflammatory conditions. GKT137831 provides a means to explore the combined roles of NOX1 and NOX4 in fibrotic and metabolic diseases. The choice between these inhibitors will depend on the specific research question and the NOX isoforms implicated in the biological process of interest. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their experimental designs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. communities.springernature.com [communities.springernature.com]
Evaluating the Antioxidant Properties of GSK2795039: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of GSK2795039 with other alternative NADPH oxidase (NOX) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Executive Summary
This compound is a potent and selective inhibitor of NADPH oxidase 2 (NOX2), a key enzyme involved in the production of reactive oxygen species (ROS).[1][2][3] Its antioxidant properties stem from its ability to directly inhibit NOX2, thereby reducing ROS generation.[1][4] This guide compares the in vitro efficacy of this compound with other known NOX inhibitors, including Diphenyleneiodonium (DPI), Apocynin, and the newer compounds NCATS-SM7270 and TG15-132.
Comparative Analysis of NOX2 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives against NOX2 and other enzymes. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and IC50 values, providing a clear comparison of potency and selectivity.
| Compound | Target | pIC50 | IC50 (µM) | Selectivity Notes |
| This compound | NOX2 | 6.57 - 6.74 | 0.269 | Highly selective for NOX2 over NOX1, NOX3, NOX4, and NOX5 (IC50 > 1000 µM).[5] Also shows >100-fold selectivity for NOX2 over xanthine oxidase.[1] |
| Xanthine Oxidase | 4.54 | 28.8 | ||
| PKCβ | - | 10 | ||
| Diphenyleneiodonium (DPI) | NOX (non-selective) | 6.49 - 6.84 | - | A potent but non-selective inhibitor of flavoenzymes, including all NOX isoforms. |
| Apocynin | NOX2 (disputed) | - | - | Its mechanism is debated; it may act as a radical scavenger rather than a direct NOX2 inhibitor in cell-free systems.[1] |
| NCATS-SM7270 | NOX2 | - | 4.09 - 4.28 | An analog of this compound developed for improved specificity and in vivo stability. |
| TG15-132 | NOX2 | - | ~3 (in THP-1 cells) | A novel inhibitor that also reduces the expression of NOX2 subunits.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for designing further comparative studies.
Amplex Red/HRP Assay for Hydrogen Peroxide (H₂O₂) Detection
This assay is used to quantify the production of H₂O₂, a downstream product of NOX2 activity.
Principle: In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ generated.
Protocol:
-
Cell Preparation: Differentiated human promyelocytic leukemia (HL-60) cells, which endogenously express NOX2, are commonly used. Cells are washed and resuspended in a suitable buffer (e.g., HBSS with 25 mM HEPES).
-
Reagent Preparation:
-
Prepare a working solution of Amplex Red (typically 25-50 µM) and HRP (typically 0.05-0.1 U/mL) in the assay buffer.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 10 minutes) at room temperature in a 96-well plate.
-
Add the Amplex Red/HRP working solution to each well.
-
Stimulate NOX2 activity by adding an activator, such as phorbol 12-myristate 13-acetate (PMA; typically 100 nM).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60-120 minutes) using a fluorescence plate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Data Analysis: The rate of increase in fluorescence is calculated and compared between treated and untreated cells to determine the inhibitory effect of the compound.
L-012 Chemiluminescence Assay for Superoxide (O₂⁻) Detection
This assay is a highly sensitive method for detecting superoxide, the direct product of NOX2.
Principle: L-012 is a luminol analog that emits light upon reaction with reactive oxygen species, particularly superoxide. The intensity of the chemiluminescence is proportional to the rate of superoxide production.
Protocol:
-
Cell Preparation: Similar to the Amplex Red assay, differentiated HL-60 cells or peripheral blood mononuclear cells (PBMCs) can be used.
-
Assay Procedure:
-
Pre-incubate the cells with the test inhibitor in a white 96-well plate.
-
Add L-012 (typically 100 µM) to each well.
-
Stimulate the cells with PMA (e.g., 12 nM).
-
Immediately measure the chemiluminescence intensity over time using a luminometer.
-
-
Data Analysis: The total or peak luminescence is measured, and the percentage of inhibition is calculated relative to the vehicle control.
Oxygen Consumption Assay
This assay directly measures the activity of NOX enzymes by quantifying the consumption of oxygen during the respiratory burst.
Principle: The activation of NOX2 leads to a rapid increase in cellular oxygen consumption, known as the "respiratory burst." This can be measured using an oximeter or a specialized plate reader.
Protocol:
-
Cell Preparation: Human neutrophils or differentiated HL-60 cells are suitable for this assay.
-
Assay Procedure:
-
Place the cell suspension in the chamber of an oximeter or a well of a Seahorse XF analyzer.
-
Add the test inhibitor and incubate for a short period.
-
Stimulate the cells with PMA.
-
Monitor the rate of oxygen consumption in real-time.
-
-
Data Analysis: The change in the oxygen consumption rate before and after stimulation is calculated to determine the effect of the inhibitor.
NADPH Consumption Assay
This assay measures the decrease in NADPH concentration, a substrate for NOX enzymes, as an indicator of enzyme activity.
Principle: NOX2 utilizes NADPH as an electron donor to reduce molecular oxygen. The rate of NADPH consumption is directly proportional to NOX2 activity. NADPH autofluorescence (excitation ~340 nm, emission ~460 nm) can be monitored, or a colorimetric assay can be used.
Protocol (Cell-Free System):
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes with NOX2, recombinant cytosolic subunits (p47phox, p67phox, and Rac1), and FAD.
-
Assay Procedure:
-
Add the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding NADPH (typically 200 µM).
-
Monitor the decrease in NADPH absorbance at 340 nm or fluorescence over time.
-
-
Data Analysis: The rate of NADPH consumption is calculated from the slope of the kinetic trace.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Caption: NOX2 Activation Signaling Pathway.
References
Safety Operating Guide
Personal protective equipment for handling GSK2795039
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GSK2795039, a potent and selective NADPH oxidase 2 (NOX2) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety Information
This compound is a small molecule inhibitor used in laboratory research to study the role of NOX2 in various pathological and physiological processes.[1][2] While a specific Safety Data Sheet (SDS) should always be consulted, the following provides a summary of essential safety precautions based on its nature as a research chemical.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound in solid or solution form.[3][4][5][6]
| PPE Category | Item | Rationale |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential splashes and spills.[6] |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact.[4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes and airborne particles.[4] |
| Foot Protection | Closed-toe Shoes | Prevents injury from spills or dropped items.[3] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for the preparation and use of this compound in a laboratory setting.
Reconstitution of Lyophilized Powder
This compound is typically supplied as a lyophilized powder and requires reconstitution before use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Ensure all work is performed in a clean, designated area, such as a laboratory bench or a chemical fume hood if available.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. This compound is soluble in DMSO.[7][8]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the powder.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[7][8]
Preparation of Working Solutions
Materials:
-
This compound stock solution
-
Appropriate cell culture medium or buffer
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate experimental buffer or medium to achieve the desired final concentration.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which may cause degradation of the compound.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
All waste materials contaminated with this compound should be considered chemical waste and segregated accordingly.
| Waste Type | Disposal Container |
| Solid Waste | Labeled solid chemical waste container (e.g., contaminated pipette tips, tubes, gloves) |
| Liquid Waste | Labeled liquid chemical waste container (e.g., unused stock and working solutions, contaminated media) |
| Sharps Waste | Labeled sharps container (e.g., contaminated needles) |
Disposal Procedure
-
Collection: Collect all this compound-contaminated waste in the appropriate, clearly labeled containers.[9]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.[9]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[10][11] Do not pour this compound solutions down the drain.[9] Empty, rinsed containers may be disposed of in the regular trash after defacing the label, in accordance with institutional guidelines.[11]
Experimental Protocols and Data
This compound is a selective inhibitor of NOX2, which is a key enzyme in the production of reactive oxygen species (ROS).[2][12] It has been utilized in various in vitro and in vivo studies to investigate the role of NOX2-mediated oxidative stress.
In Vitro Inhibition of NOX2
This compound has been shown to inhibit NOX2 activity in various cell-based assays.[12][13]
| Assay Type | Cell Line | Typical Concentration Range | Effect |
| ROS Production | Differentiated HL-60 cells | 10 nM - 10 µM | Inhibition of PMA-stimulated ROS production.[12] |
| Oxygen Consumption | Human Polymorphonuclear Neutrophils (PMNs) | 1 µM - 100 µM | Reduction of PMA-stimulated oxygen consumption.[12] |
In Vivo Studies
This compound has demonstrated efficacy in animal models of diseases where NOX2-mediated oxidative stress is implicated.
| Animal Model | Dosage | Administration Route | Observed Effect |
| Mouse Model of Acute Pancreatitis | 100 mg/kg | Intraperitoneal (IP) | Reduction in serum amylase levels.[14] |
| Mouse Model of Paw Inflammation | Not Specified | Systemic | Abolished production of ROS by activated NOX2.[2][12] |
Visualizations
Signaling Pathway of NOX2 Inhibition
Caption: Mechanism of NOX2 inhibition by this compound.
Experimental Workflow for In Vitro Assay
Caption: General workflow for an in vitro NOX2 inhibition assay.
Logical Relationship of Safety Procedures
Caption: Logical flow of safety procedures for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | NADPH | ROS | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. sfasu.edu [sfasu.edu]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
